Cy7.5 maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H55ClN4O3 |
|---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride |
InChI |
InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |
InChI Key |
XCNYYRVWJSOPSW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cy7.5 Maleimide in Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological research and drug development. Its utility stems from its specific reactivity towards thiol groups and its advantageous spectral properties. Emitting light in the NIR window (700-900 nm), Cy7.5 allows for deep tissue penetration with minimal autofluorescence from biological tissues, making it exceptionally well-suited for in vivo imaging applications. The maleimide functional group enables the covalent conjugation of Cy7.5 to cysteine residues on proteins and peptides, as well as other thiol-containing biomolecules. This guide provides an in-depth overview of the applications, quantitative properties, and experimental protocols associated with this compound in biological research.
Core Applications in Biological Research
The primary application of this compound is the fluorescent labeling of biomolecules for in vivo imaging and biodistribution studies.[1] By conjugating Cy7.5 to antibodies, peptides, or other targeting moieties, researchers can non-invasively track the localization and accumulation of these molecules in living organisms over time. This is particularly crucial in oncology research for visualizing tumor targeting and assessing the pharmacokinetics of novel therapeutics.[2][3]
Key research areas include:
-
Cancer Biology: Imaging tumor growth, metastasis, and response to therapy by labeling antibodies or peptides that target tumor-specific antigens such as EGFR (Epidermal Growth Factor Receptor) and integrins.[4]
-
Drug Development: Evaluating the biodistribution, pharmacokinetics, and target engagement of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Immunology: Tracking the migration and activity of immune cells in vivo.
-
Cardiovascular Research: Visualizing vascular processes and targeted drug delivery to the cardiovascular system.
Quantitative Data of Cy7.5 Dyes
The selection of a fluorescent dye is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for this compound and its sulfonated, more water-soluble variant, sulfo-Cy7.5 maleimide.
| Property | This compound (Non-Sulfonated) | Source(s) |
| Excitation Maximum (λex) | ~788 nm | [2][5] |
| Emission Maximum (λem) | ~808 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | ~0.10 | [5] |
| Molecular Weight | ~807.46 g/mol | [2][5] |
| Solubility | DMSO, DMF, Dichloromethane | [2][5] |
| Property | Sulfo-Cy7.5 Maleimide | Source(s) |
| Excitation Maximum (λex) | ~788 nm | [6][7] |
| Emission Maximum (λem) | ~797 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [6][7] |
| Molecular Weight | ~1205.52 g/mol | [8] |
| Solubility | Water, DMSO, DMF | [6][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing free thiol groups.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[9]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[10] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed prior to adding the maleimide dye.[10]
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[10]
-
-
Conjugation Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~788 nm).
-
Protocol 2: In Vivo Biodistribution Study of a Cy7.5-Labeled Antibody in a Mouse Tumor Model
This protocol provides a general workflow for assessing the biodistribution of a Cy7.5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Cy7.5-labeled antibody
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, FMT)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline pre-injection image to determine the level of autofluorescence.
-
-
Probe Administration:
-
Inject the Cy7.5-labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse.[11]
-
-
In Vivo Imaging:
-
Acquire whole-body images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the distribution and tumor accumulation of the labeled antibody.
-
Use appropriate excitation and emission filters for Cy7.5 (e.g., Ex: ~745 nm, Em: ~780-810 nm).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.
-
Image the excised organs to quantify the fluorescence intensity in each tissue.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Antibody Labeling and In Vivo Imaging
Caption: Workflow for this compound antibody conjugation and subsequent in vivo imaging.
Signaling Pathway: EGFR-Targeted Imaging
When a Cy7.5-labeled antibody targets the Epidermal Growth Factor Receptor (EGFR), it allows for the visualization of receptor-expressing tumors and the study of downstream signaling pathways critical to cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12][13][14]
Caption: EGFR signaling cascade initiated by a Cy7.5-labeled antibody.
Signaling Pathway: Integrin-Targeted Imaging
Cy7.5-labeled peptides, such as those containing the RGD (arginine-glycine-aspartic acid) motif, are used to target integrins, which are key receptors involved in cell adhesion, migration, and angiogenesis.[5][9] Visualizing integrin expression can provide insights into tumor progression and the effectiveness of anti-angiogenic therapies.
Caption: Integrin signaling pathway activated by a Cy7.5-RGD peptide.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, particularly in the development of targeted diagnostics and therapeutics. Its near-infrared fluorescence properties enable sensitive and non-invasive in vivo imaging, providing critical insights into biological processes in real-time. The straightforward and robust conjugation chemistry with thiol-containing biomolecules allows for the creation of a wide array of targeted probes. By following well-defined experimental protocols and understanding the underlying signaling pathways, researchers can effectively leverage this compound to advance their scientific discoveries.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. sketchviz.com [sketchviz.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Integrin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research [jove.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cy7.5 Maleimide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. Its utility in labeling proteins, antibodies, and peptides for in vivo imaging and other fluorescence-based assays will be detailed. This document covers both the sulfonated and non-sulfonated forms of this compound, offering detailed experimental protocols and visual workflows to aid in experimental design and execution.
Core Chemical Properties
This compound is a thiol-reactive dye that enables the covalent labeling of sulfhydryl groups found in cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond. The key distinction between the two forms of this compound lies in their water solubility: the sulfonated version exhibits high hydrophilicity, making it ideal for labeling biomolecules in aqueous buffers, while the non-sulfonated form is more suitable for applications requiring organic solvents.
Quantitative Data Summary
The spectral and physical properties of both sulfonated and non-sulfonated this compound are summarized below for easy comparison.
Table 1: Chemical and Spectral Properties of this compound Variants
| Property | Sulfo-Cy7.5 Maleimide | Non-sulfonated this compound |
| Molecular Weight | ~1205.52 g/mol [1] | ~807.46 g/mol |
| Molecular Formula | C₅₁H₅₁N₄K₃O₁₅S₄[1] | C₅₁H₅₅ClN₄O₃[2] |
| Excitation Maximum (λex) | 788 nm[1] | 788 nm[2] |
| Emission Maximum (λem) | 797 nm[1] | 808 nm[2] |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹[1] | 223,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.21[1] | 0.10 |
| Solubility | Good in water, DMF, DMSO[1] | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water[2] |
| Storage Conditions | -20°C in the dark, desiccated[1] | -20°C in the dark, desiccated[2] |
Chemical Structure
The core structure of Cy7.5 consists of two indolenine rings linked by a polymethine chain, which is responsible for its near-infrared fluorescence. The maleimide functional group is attached via a linker, enabling its reactivity towards thiol groups. The sulfonated version incorporates sulfonate groups to enhance water solubility.
Figure 1: Generalized Chemical Structure of this compound
(A representative structure, the exact linker may vary between suppliers.)
-
Non-sulfonated this compound: The structure is based on the indolenine core with a maleimide group attached through a linker.
-
Sulfo-Cy7.5 Maleimide: This variant includes sulfonate (SO₃⁻) groups on the aromatic rings of the indolenine core, significantly increasing its hydrophilicity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the steps for conjugating this compound to proteins containing accessible cysteine residues.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
This compound (sulfonated or non-sulfonated)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Anhydrous DMSO or DMF (for non-sulfonated this compound)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[3]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[3][4] If using DTT, it must be removed before adding the maleimide dye.[4]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.[4][5] This ratio should be optimized for each specific protein.
-
Flush the reaction tube with an inert gas, cap it tightly, and protect it from light.[3][4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or vortexing.[4][5]
-
-
Purification of the Conjugate:
-
Storage:
Protocol 2: In Vivo Tumor Imaging Using a Cy7.5-Labeled Targeting Moiety
This protocol describes a general workflow for non-invasive imaging of tumors in a small animal model using a Cy7.5-labeled antibody or peptide that targets a tumor-specific antigen.
Materials:
-
Tumor-bearing animal model (e.g., mouse with xenograft tumor)
-
Cy7.5-labeled targeting molecule (e.g., antibody or peptide)
-
In vivo imaging system capable of detecting NIR fluorescence
-
Anesthesia
-
Sterile saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal.
-
-
Injection of Labeled Probe:
-
Administer the Cy7.5-labeled targeting molecule via intravenous injection. The optimal dose will need to be determined empirically.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy7.5.
-
The signal from the tumor should increase over time as the labeled molecule accumulates at the target site.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a non-target region (e.g., muscle) to determine the tumor-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the animal and dissect the tumor and other major organs.
-
Image the excised tissues to confirm the in vivo findings and to get a more accurate assessment of probe biodistribution.
-
Signaling Pathways and Experimental Workflows
The use of this compound conjugates is prevalent in preclinical cancer research, particularly for visualizing and targeting tumors that overexpress specific cell surface receptors.
Targeted Cancer Cell Imaging Workflow
The following diagram illustrates a typical workflow for imaging cancer cells that overexpress a particular receptor, such as HER2 or integrin αvβ3, using a Cy7.5-labeled antibody or peptide.
Integrin αvβ3-Mediated Cancer Cell Targeting
Integrin αvβ3 is a cell adhesion molecule that is overexpressed on many tumor cells and is involved in tumor angiogenesis and metastasis.[5] RGD (Arginine-Glycine-Aspartic acid) peptides are known to bind to integrin αvβ3. Cy7.5-labeled RGD peptides can be used to specifically target and image tumors expressing this integrin.
Western Blotting Experimental Workflow
Cy7.5-labeled secondary antibodies can be utilized for fluorescent western blotting, allowing for the detection of specific proteins.
Conclusion
This compound, in both its sulfonated and non-sulfonated forms, is a powerful tool for researchers in the fields of biology, chemistry, and medicine. Its near-infrared fluorescence properties make it particularly well-suited for in vivo imaging studies, offering deep tissue penetration and low autofluorescence. The thiol-reactive maleimide group allows for straightforward and specific conjugation to a wide range of biomolecules. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this compound in your research endeavors, from basic protein labeling to advanced in vivo imaging applications.
References
- 1. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
Cy7.5 maleimide excitation and emission wavelength
An In-depth Technical Guide to Cy7.5 Maleimide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in research and therapeutic development. Its applications are particularly significant in non-invasive in vivo imaging, leveraging the transparency of biological tissues in the NIR spectrum.[1]
Core Photophysical and Chemical Properties
This compound is a thiol-reactive dye designed for the selective labeling of sulfhydryl groups found in cysteine residues of proteins and peptides.[1][2] The cyanine dye family, to which Cy7.5 belongs, is characterized by long wavelengths, high extinction coefficients, and the versatility to be synthetically modified for various applications, including improved water solubility.[3][4][]
Quantitative Data Summary
The photophysical properties of this compound can vary slightly between suppliers and depending on whether it is the standard or sulfonated (water-soluble) form. The following tables summarize the key quantitative data for both non-sulfonated and sulfo-Cy7.5 maleimide.
Table 1: Photophysical Properties of Non-Sulfonated this compound
| Property | Value | References |
| Excitation Maximum (λex) | 788 nm | [1][6] |
| Emission Maximum (λem) | 808 nm | [1][6] |
| Molar Extinction Coefficient (ε) | 223,000 M-1cm-1 | [1][6] |
| Fluorescence Quantum Yield (Φ) | 0.10 | [6] |
| Molecular Weight | ~807.46 g/mol | [1][6] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low water solubility | [1][6] |
Table 2: Photophysical Properties of sulfo-Cy7.5 Maleimide
| Property | Value | References |
| Excitation Maximum (λex) | 788 nm | [7] |
| Emission Maximum (λem) | 797 nm | [7] |
| Molar Extinction Coefficient (ε) | 222,000 M-1cm-1 | [7] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [7] |
| Molecular Weight | ~1205.6 g/mol (as potassium salt) | [7] |
| Solubility | Water, DMF, DMSO | [7] |
Reaction Mechanism: Thiol-Maleimide Conjugation
The utility of this compound as a labeling agent stems from the specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group. This Michael addition reaction forms a stable, covalent thioether bond.
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocol for Protein Labeling
This section provides a detailed methodology for conjugating this compound to proteins. The protocol is a synthesis of best practices from multiple sources.[2][8][9]
Materials and Reagents
-
Protein or antibody to be labeled (concentration: 2-10 mg/mL)
-
This compound or sulfo-Cy7.5 maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. The buffer must be free of thiol-containing compounds.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or centrifugal ultrafiltration device (with appropriate molecular weight cutoff).
Experimental Workflow Diagram
Caption: Workflow for Protein Labeling with this compound.
Step-by-Step Procedure
-
Prepare Protein Solution : Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 2-10 mg/mL.[2][8] Buffers containing thiols must be avoided.[10] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen is recommended to prevent re-oxidation of thiols.[2]
-
Optional: Reduce Disulfide Bonds : Many proteins, such as antibodies, have cysteine residues that form disulfide bridges. To make these available for labeling, a reduction step is necessary.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]
-
Incubate the mixture for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye.
-
-
Prepare Dye Stock Solution : Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL or approximately 10 mM.[2] Vortex briefly to ensure it is fully dissolved.
-
Perform the Labeling Reaction :
-
While gently stirring or vortexing the protein solution, add the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[10]
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[10]
-
-
Purify the Labeled Protein : It is critical to remove the unreacted, free dye from the protein conjugate.
-
Gel Filtration : Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the labeled protein.[9]
-
Ultrafiltration : For smaller reaction volumes, use a centrifugal filter device with a molecular weight cutoff appropriate for your protein (e.g., 10K MWCO for IgG) to separate the protein conjugate from the smaller free dye molecules.[9]
-
-
Determine the Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein, is a critical quality control parameter.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy7.5 (~788 nm, Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting the A280 value for the dye's absorbance at that wavelength. The correction factor (CF = A280/Amax for the free dye) is typically provided by the dye manufacturer.
-
Corrected A280 = A280 - (Amax × CF)
-
-
Calculate the molar concentrations of the protein and the dye to determine their ratio (DOL).
-
-
Storage : For short-term storage (up to one month), keep the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizer like 0.1% bovine serum albumin (BSA) and store at -20°C or -80°C.[8][10]
Conclusion
This compound is a powerful tool for researchers in life sciences and drug development, enabling sensitive detection and imaging in the near-infrared window. Proper handling and adherence to optimized labeling protocols are essential for generating high-quality, reliable conjugates for downstream applications.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Technical Deep Dive into Cy7.5 Maleimide for Thiol Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core mechanism of Cy7.5 maleimide for thiol labeling, providing a technical overview for its application in research and drug development. We will delve into the chemical basis of its action, present quantitative data for experimental design, and provide detailed protocols for its successful implementation.
The Core Mechanism: Michael Addition to Thiols
The primary mechanism of action for this compound in labeling biomolecules is its highly specific reaction with thiol groups (also known as sulfhydryl groups).[1][2] This reaction is a classic example of a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[3][4] In this case, the thiol group, particularly the thiolate anion (R-S⁻), acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond.[5]
This process results in the formation of a stable, covalent thioether bond, securely attaching the Cy7.5 fluorophore to the target molecule, most commonly a cysteine residue within a protein or peptide.[6][7] The high selectivity of maleimides for thiols over other nucleophilic groups, such as amines, is a key advantage of this labeling chemistry, particularly within a specific pH range.[7][8]
The reaction is most efficient and selective at a pH between 6.5 and 7.5.[5][7] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the more abundant amine groups (e.g., from lysine residues) are typically protonated and thus less reactive.[7] At pH values above 7.5, the reactivity of amines increases, which can lead to non-specific labeling.[5][7] Conversely, at pH values below 6.5, the rate of the thiol-maleimide reaction decreases significantly.[9]
It is crucial to note that maleimides react with free thiols. In many proteins, cysteine residues exist as disulfide bonds, which are unreactive towards maleimides.[1][10] Therefore, a reduction step using a reagent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is often necessary prior to labeling to break these disulfide bonds and expose the reactive thiol groups.[1][8] TCEP is often preferred as it does not contain a thiol group itself and therefore does not need to be removed before the addition of the maleimide reagent.[8][9]
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[7][11] Additionally, the maleimide ring itself can undergo hydrolysis, particularly at higher pH, rendering it inactive for conjugation.[7][12][13] Therefore, proper storage of maleimide reagents in an anhydrous, aprotic solvent like DMSO or DMF is essential.[7][10]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lifetein.com [lifetein.com]
- 3. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 4. bachem.com [bachem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Sulfo vs. Non-Sulfonated Cy7.5 Maleimide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between sulfonated (sulfo) and non-sulfonated Cy7.5 maleimide dyes, providing researchers, scientists, and drug development professionals with the critical information needed to select the appropriate fluorescent label for their specific bioconjugation needs. This guide covers the fundamental properties, experimental protocols, and key considerations for the successful use of these near-infrared (NIR) probes in applications ranging from in vitro assays to in vivo imaging.
Core Differences: The Impact of Sulfonation
The primary distinction between sulfo-Cy7.5 maleimide and its non-sulfonated counterpart lies in the presence of sulfonic acid groups in the chemical structure of the former. These groups have a profound impact on the dye's physical and chemical properties, influencing its solubility, reactivity, and handling during bioconjugation procedures.
Solubility: Sulfonation imparts significant hydrophilicity to the Cy7.5 molecule.[1] Consequently, sulfo-Cy7.5 maleimide exhibits excellent solubility in aqueous buffers, eliminating the need for organic co-solvents during the labeling reaction.[2] In contrast, non-sulfonated this compound is hydrophobic and requires dissolution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to the aqueous reaction mixture containing the target biomolecule.[3][4]
Aggregation: The negatively charged sulfonate groups on the sulfo-Cy7.5 molecule reduce the tendency for dye-dye aggregation in aqueous environments.[1] This is particularly advantageous when a high degree of labeling is desired, as it minimizes the risk of fluorescence quenching and precipitation of the labeled conjugate. Non-sulfonated dyes, due to their hydrophobic nature, have a higher propensity to aggregate in aqueous solutions.[5]
Spectral Properties: Despite the significant difference in solubility, the spectral properties of sulfo- and non-sulfonated Cy7.5 are nearly identical. Both variants exhibit maximum excitation and emission wavelengths in the near-infrared (NIR) region, making them ideal for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative properties of sulfo- and non-sulfonated this compound, facilitating a direct comparison for informed decision-making.
| Property | Sulfo-Cy7.5 Maleimide | Non-Sulfonated this compound | Reference(s) |
| Excitation Maximum (λex) | ~788 nm | ~788 nm | [3][4][7] |
| Emission Maximum (λem) | ~797-808 nm | ~808 nm | [3][4][7] |
| Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | ~223,000 cm⁻¹M⁻¹ | [3][4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | ~0.10* | [4][7] |
| Solubility | Good in water, DMF, DMSO | Low in water; Soluble in DMF, DMSO | [3][4][7] |
Note: The quantum yield for non-sulfonated this compound is based on data for a structurally similar non-sulfonated Cy7 maleimide and may vary slightly.
Experimental Protocols
The choice between sulfo- and non-sulfonated this compound dictates specific modifications to the standard bioconjugation protocol, primarily concerning the preparation of the dye stock solution and the purification of the final conjugate.
General Maleimide Labeling Protocol for Thiol-Containing Biomolecules
This protocol provides a general framework for labeling proteins or other thiol-containing biomolecules with this compound. Key differences in handling the sulfo- and non-sulfo variants are highlighted.
Materials:
-
Protein or other thiol-containing biomolecule in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)[8]
-
Sulfo-Cy7.5 maleimide or Non-sulfonated this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-sulfonated Cy7.5)[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)[8]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)[9]
-
Reaction tubes
-
Stirring/vortexing equipment
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in a degassed, amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8] The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[10]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[10] Note that excess dithiothreitol (DTT) should be removed before adding the maleimide dye, whereas TCEP does not need to be removed.[10]
-
-
Dye Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may need to be optimized for each specific application.[10]
-
For non-sulfonated Cy7.5, the volume of the organic co-solvent should ideally not exceed 10-15% of the total reaction volume to avoid precipitation of the protein.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification of the Labeled Conjugate:
-
Separate the labeled biomolecule from the unreacted dye using a suitable purification method.
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for both sulfo- and non-sulfo-Cy7.5 conjugates.[9] The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Dialysis: This method is more suitable for sulfo-Cy7.5 conjugates due to their high water solubility, which allows for efficient removal of the unreacted dye.[11] Dialysis is generally not recommended for non-sulfonated dyes as they may precipitate out of solution in a purely aqueous dialysis buffer.[12]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~788 nm).[10]
-
Visualizations
Chemical Structures
Caption: Chemical structures of Sulfo- and Non-Sulfonated this compound.
Bioconjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ibiantech.com [ibiantech.com]
- 6. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Solubility of Cy7.5 Maleimide for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7.5 maleimide, a near-infrared (NIR) thiol-reactive dye crucial for the development of fluorescently labeled biomolecules. Understanding the solubility of this reagent in both aqueous and organic media is paramount for successful bioconjugation, ensuring optimal reaction conditions and minimizing aggregation. This document outlines the qualitative and available quantitative solubility data, provides detailed experimental protocols for its dissolution and use in labeling reactions, and presents a logical workflow for its application.
Core Concepts: Solubility of Cyanine Dyes
The solubility of cyanine dyes like Cy7.5 is largely dictated by their chemical structure. Non-sulfonated cyanine dyes, including the standard this compound, are characterized by their hydrophobic nature, leading to low solubility in water.[1] To enhance aqueous solubility, sulfonated versions of these dyes (e.g., sulfo-Cy7.5 maleimide) are available. The addition of sulfonate groups significantly increases the hydrophilicity of the molecule, allowing for direct dissolution in aqueous buffers.[2][3]
For the non-sulfonated this compound, the use of organic co-solvents is essential for preparing stock solutions before their introduction into an aqueous reaction environment for bioconjugation.[1]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, information from suppliers and related compounds provides a strong indication of its solubility profile. The following tables summarize the available data.
Table 1: Solubility of Non-Sulfonated this compound
| Solvent | Solubility Description |
| Water | Low solubility[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][4] |
| N,N-Dimethylformamide (DMF) | Soluble[1][4] |
| Dichloromethane (DCM) | Soluble[4] |
| Chloroform | Good solubility[5] |
| Acetonitrile (MeCN) | Good solubility[5] |
| Alcohols | Good solubility[5] |
Table 2: Quantitative Solubility of a Structurally Similar Compound (Cy7)
Note: This data is for the closely related Cy7 fluorochrome and should be considered as a strong estimate for this compound.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~10[6] |
| DMF | ~10[6] |
| Ethanol | ~5[6] |
| PBS (pH 7.2) | ~1[6] |
Table 3: Solubility of Sulfonated this compound
| Solvent | Solubility Description |
| Water | Good solubility[2][7] |
| DMF | Good solubility[2][7] |
| DMSO | Good solubility[2][7] |
Experimental Protocols
The following are detailed methodologies for the dissolution and use of this compound in a typical protein labeling experiment.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 1-10 mg/mL).
-
Vortex the vial thoroughly to ensure complete dissolution of the dye.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
This stock solution should be used immediately. If short-term storage is necessary, it can be stored at -20°C, protected from light and moisture.
Protein Preparation for Thiol-Reactive Labeling
Objective: To prepare a protein solution with available thiol groups for conjugation with this compound.
Materials:
-
Protein to be labeled (e.g., antibody, protein fragment)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Flush the vial with an inert gas to minimize re-oxidation of the thiols.
Bioconjugation of this compound to Protein
Objective: To covalently attach this compound to the free thiol groups of the prepared protein.
Materials:
-
Prepared protein solution
-
This compound stock solution
-
Inert gas
Procedure:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution. A 10-20 fold molar excess of the dye to the protein is a common starting point, but this should be optimized for the specific protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept low (typically below 10% v/v) to avoid protein denaturation.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
Purification of the Labeled Conjugate
Objective: To remove unreacted this compound from the protein-dye conjugate.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Appropriate elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the size-exclusion chromatography column with the elution buffer.
-
Load the reaction mixture onto the column.
-
Elute the conjugate with the buffer. The first colored fraction to elute will be the labeled protein.
-
Collect the fractions containing the purified conjugate. Alternative purification methods include dialysis, HPLC, or FPLC.
Visualization of Experimental Workflow
The following diagrams illustrate the key decision points and steps in a typical bioconjugation workflow involving this compound.
Caption: Decision workflow for this compound dissolution and bioconjugation.
Caption: Step-by-step experimental workflow for protein labeling with this compound.
References
Proper storage and handling of Cy7.5 maleimide
An In-Depth Technical Guide to the Proper Storage and Handling of Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the storage, handling, and application of this compound, a near-infrared (NIR) thiol-reactive fluorescent dye. Adherence to these protocols is critical for ensuring the stability and reactivity of the dye, leading to successful and reproducible bioconjugation outcomes in research and drug development.
Chemical and Spectral Properties
This compound is a cyanine dye featuring a maleimide functional group that selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. Its fluorescence in the near-infrared spectrum makes it an ideal probe for in vivo imaging, leveraging the low absorbance of biological tissues in this window.
Table 1: Spectral and Physical Properties of this compound
| Property | Value | References |
| Excitation Maximum (λ_ex_) | 788 nm | |
| Emission Maximum (λ_em_) | 808 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [1][2] |
| Molecular Weight | ~807.46 g/mol | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [1][3] |
| Reactive Group | Maleimide | [4] |
| Reactivity | Thiol groups (e.g., cysteine residues) | [4][5] |
Storage and Stability
Proper storage is paramount to prevent the degradation of this compound, particularly the hydrolysis of the reactive maleimide ring.
Solid Form
Table 2: Recommended Storage Conditions for Solid this compound
| Parameter | Condition | Rationale | References |
| Temperature | -20°C | Minimizes degradation over long-term storage. | [1][4] |
| Light | In the dark (e.g., in an amber vial) | Cyanine dyes are photosensitive and can photobleach. | [1][4] |
| Moisture | Desiccated environment | The maleimide group is susceptible to hydrolysis. | [1][4] |
| Shelf Life | 12 to 24 months (when stored correctly) | Ensures reactivity for conjugation. | [1][4] |
| Transportation | Room temperature (up to 3 weeks) | Acceptable for short durations, but long-term storage should be at -20°C. | [1][4] |
Stock Solutions
Once reconstituted, the dye is more susceptible to degradation.
Table 3: Storage of Reconstituted this compound Stock Solutions
| Parameter | Condition | Rationale | References |
| Solvent | Anhydrous DMSO or DMF | Ensures dye is fully solubilized and minimizes hydrolysis prior to use. | [6][7] |
| Temperature | -20°C | Slows degradation in solution. | [6][7] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the dye. | [7] |
| Shelf Life | Up to 1 month | Long-term storage of solutions is not recommended; use promptly. | [1][6][7] |
| Light/Moisture | Protect from light and moisture | Prevents photobleaching and hydrolysis. | [7] |
Handling and Safety Precautions
This compound and its parent compound, maleimide, require careful handling.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[8][9]
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[10]
-
Disposal: Dispose of waste according to institutional and local regulations.[10]
Experimental Protocols
Preparation of Stock Solution
This protocol describes the reconstitution of solid this compound to create a concentrated stock solution for labeling reactions.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve a desired stock concentration, typically 10 mM.[6][7]
-
Vortex the vial briefly until the dye is completely dissolved.[6][11]
-
Centrifuge the vial briefly to collect the solution at the bottom.[11]
Protein Thiol-Labeling with this compound
This protocol outlines the conjugation of this compound to sulfhydryl groups on a protein.
Logical Workflow for Protein Labeling
Caption: General workflow for protein conjugation with this compound.
Methodology:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES).[5][6] The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[12]
-
The recommended protein concentration is between 1-10 mg/mL.[5][6]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[5][6] TCEP is preferred as it does not need to be removed before adding the maleimide dye.[13] If DTT is used, it must be removed via dialysis or a desalting column prior to adding the dye.[6][7]
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound stock solution to the protein solution. A 10 to 20-fold molar excess of dye to protein is a common starting point.[6][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][13] Gently mix during incubation.
-
-
Purification of the Conjugate:
-
Remove the unreacted, excess dye from the labeled protein. Common methods include:
-
Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25 or Zeba™ Spin) to separate the larger protein-dye conjugate from the smaller, free dye molecules.[6][7][14]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer. This method is effective but generally slower.[6]
-
-
-
Storage of the Conjugate:
-
Store the purified conjugate protected from light at 2-8°C for up to one week.[6]
-
For long-term storage (up to a year), add a stabilizing agent like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). For added stability, 50% glycerol can be included, and the solution can be stored at -20°C.[6]
-
Factors Affecting Stability and Reactivity
The stability of both the maleimide dye and the resulting thioether conjugate is highly dependent on pH.
Thiol-Maleimide Reaction Mechanism
Caption: Michael addition reaction between a thiol and a maleimide.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.[12] This renders the dye incapable of reacting with thiol groups.
Table 4: Influence of pH on Maleimide Stability
| pH | Stability | Consequence for Reaction | References |
| < 6.5 | High | Slower reaction rate as the thiol is less nucleophilic. | [15] |
| 6.5 - 7.5 | High | Optimal range for specific and efficient thiol conjugation. | [12][15] |
| > 7.5 | Low | Increased rate of maleimide ring hydrolysis, reducing labeling efficiency. | [12][16] |
| > 8.0 | Very Low | Rapid decomposition to non-reactive maleamic acids. | [17] |
Conjugate Stability
While the thioether bond formed is generally stable, the succinimide ring in the conjugate can undergo a retro-Michael reaction, leading to dissociation of the dye. This process is less favorable if the succinimide ring is first hydrolyzed (ring-opened).[18] This hydrolysis is favored at a more basic pH (e.g., 8.5-9.0) after the initial conjugation is complete.[12] However, for Cy7.5 conjugates, this post-conjugation step must be carefully optimized to avoid dye degradation.
Signaling Pathway of Maleimide Instability
Caption: Pathways of maleimide reactivity and instability.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Cy7.5 Maleimide Protein Labeling: An Application Note and Protocol for Researchers
For Immediate Release
This document provides a detailed protocol for the covalent labeling of proteins with the near-infrared (NIR) fluorescent dye, Cy7.5 maleimide. This protocol is specifically designed for researchers, scientists, and drug development professionals who are new to protein conjugation. It offers a step-by-step guide from protein preparation to the final purification and characterization of the labeled conjugate.
Introduction
The conjugation of fluorescent dyes to proteins is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. Cy7.5 is a particularly valuable dye due to its emission in the near-infrared spectrum (~773 nm), a window where biological tissues have minimal absorbance and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio.
The maleimide functional group on the Cy7.5 dye reacts specifically with free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This high selectivity results in a stable thioether bond, forming a precisely labeled protein conjugate. This protocol will guide you through the necessary steps to achieve efficient and reproducible labeling of your protein of interest with this compound.
Quantitative Data Summary
Successful protein labeling relies on precise control of reaction conditions. The following tables summarize the key quantitative parameters for the this compound labeling protocol.
Table 1: Reagent and Buffer Specifications
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, HEPES, or Tris | Must be free of thiols. Degassing is recommended. |
| Reaction pH | 7.0 - 7.5 | Optimal for selective reaction of maleimide with thiols.[1] |
| This compound Stock | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use and protect from light.[2] |
| TCEP Reductant (Optional) | 10-100x molar excess over protein | Used to reduce disulfide bonds and expose free thiols. |
Table 2: Reaction and Purification Parameters
| Parameter | Recommended Value/Range | Notes |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[2] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect the reaction mixture from light. |
| Purification Method | Size-exclusion chromatography (e.g., Sephadex G-25) | Effectively separates the labeled protein from free dye. |
Table 3: Spectroscopic Properties for Degree of Labeling (DOL) Calculation
| Parameter | Value | Reference |
| Cy7.5 Absorbance Max (λ_max_) | ~750 nm | [3] |
| Molar Extinction Coefficient of Cy7.5 (ε_dye_) | 199,000 M⁻¹cm⁻¹ | [3] |
| Correction Factor (CF) at 280 nm for Cy7 | 0.036 | [4][5] |
| Protein Absorbance Max | 280 nm | - |
Experimental Protocol
This protocol is a general guideline and may require optimization for your specific protein.
Materials
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4, degassed)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Protein Preparation
-
Buffer Exchange: Ensure your protein is in a thiol-free buffer at a pH between 7.0 and 7.5.[1] If your current buffer contains thiols (like DTT or β-mercaptoethanol), they must be removed by dialysis or buffer exchange.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]
-
(Optional) Reduction of Disulfide Bonds: If your protein has internal disulfide bonds that you wish to label, you can reduce them to expose the thiol groups.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature. It is not necessary to remove the TCEP before adding the maleimide dye.[2]
-
Dye Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[2]
-
This stock solution should be prepared fresh and protected from light.[2]
Labeling Reaction
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is recommended).[2]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.
Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Carefully load the reaction mixture onto the column.
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the colored, labeled protein.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280_) and at the absorbance maximum of Cy7.5, which is approximately 750 nm (A_max_).
-
Calculate the concentration of the protein and the dye using the following formulas:
-
Protein Concentration (M) = [A_280_ - (A_max_ × CF)] / ε_protein_
-
Dye Concentration (M) = A_max_ / ε_dye_
-
Where:
-
A_max_ is the absorbance at ~750 nm.
-
ε_dye_ is the molar extinction coefficient of Cy7.5 (199,000 M⁻¹cm⁻¹).[3]
-
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and the application.
Visualizations
Experimental Workflow
Caption: A flowchart of the this compound protein labeling protocol.
Application: Targeted In Vivo Tumor Imaging
Caption: Workflow for targeted tumor imaging using a Cy7.5-labeled antibody.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling | - Presence of thiols in the protein buffer. - Hydrolyzed maleimide dye. - Insufficiently reduced disulfide bonds. | - Perform buffer exchange into a thiol-free buffer. - Prepare fresh dye stock solution immediately before use. - Optimize the concentration of the reducing agent (TCEP). |
| High Degree of Labeling (DOL) | - Dye:protein molar ratio is too high. - Reaction pH is > 7.5, leading to non-specific labeling of amines. | - Reduce the molar excess of the dye in the reaction. - Ensure the reaction buffer pH is maintained between 7.0 and 7.5.[1] |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - The dye is not sufficiently water-soluble. | - Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume). - Consider using a water-soluble formulation of the dye if available. |
| Poor Recovery After Purification | - Protein is sticking to the chromatography column. - Inefficient elution. | - Consult the column manufacturer's guidelines for your specific protein. - Ensure proper equilibration and elution buffer composition. |
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoclonal antibody–fluorescent probe conjugates for in vivo target-specific cancer imaging: toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the covalent conjugation of antibodies with the near-infrared (NIR) fluorescent dye, Cy7.5 maleimide. This protocol is designed for researchers in immunology, cell biology, and drug development who require highly specific and fluorescently labeled antibodies for various applications, including flow cytometry, immunofluorescence, and in vivo imaging. The maleimide functional group of Cy7.5 reacts specifically with free sulfhydryl (thiol) groups on the antibody, forming a stable thioether bond. This method allows for controlled and site-specific conjugation, preserving the antibody's antigen-binding affinity.
Cyanine dyes, such as Cy7.5, are particularly advantageous for biological imaging due to their high molar extinction coefficients, good water solubility, and emission wavelengths in the NIR spectrum, which minimizes background autofluorescence from biological tissues. This protocol will cover antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization, including the calculation of the Degree of Labeling (DOL).
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody of Interest | Purified, in an amine-free and thiol-free buffer (e.g., PBS) |
| This compound | High purity, stored desiccated at -20°C, protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, freshly opened |
| Reaction Buffer | 1X PBS (Phosphate-Buffered Saline), pH 7.0-7.5, degassed |
| Reducing Agent (Optional) | TCEP (tris(2-carboxyethyl)phosphine) hydrochloride |
| Quenching Reagent | 2-Mercaptoethanol or N-acetylcysteine |
| Purification Column | Sephadex G-25 desalting column or similar size-exclusion chromatography column |
| Storage Buffer | PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional) |
Experimental Protocols
Antibody Preparation
Successful conjugation requires an antibody in an appropriate buffer, free of interfering substances.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or thiols, it must be exchanged into a suitable reaction buffer like PBS at pH 7.0-7.5.[1][2] This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3] Higher concentrations can improve labeling efficiency.
-
Reduction of Disulfide Bonds (Optional): To generate free thiol groups for conjugation, the antibody's interchain disulfide bonds can be selectively reduced. Add a 10-100 fold molar excess of TCEP to the antibody solution.[1] Incubate for 20-30 minutes at room temperature.[1] It is crucial to remove the excess TCEP using a desalting column before adding the maleimide dye.[4]
Dye Preparation
This compound is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][5] Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately.
Antibody Labeling Reaction
-
Start with the purified, and optionally reduced, antibody in the reaction buffer (PBS, pH 7.0-7.5).
-
Calculate the required volume of the 10 mM this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1][6] This ratio may need to be optimized for each specific antibody.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring or vortexing.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][4]
Purification of the Labeled Antibody
It is critical to remove unconjugated this compound from the antibody conjugate.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the labeled antibody from the free dye.
-
Equilibrate a Sephadex G-25 desalting column with PBS.[7]
-
Apply the reaction mixture to the column.[7]
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody.[5]
-
Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~788 nm (for Cy7.5 dye).
-
Pool the fractions containing the purified antibody-dye conjugate.
-
Data Presentation
Characterization of the Antibody-Cy7.5 Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.[8][9] For most antibodies, an optimal DOL is between 2 and 10.[9][10]
1. Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy7.5 (~788 nm, Amax).[1]
2. Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)[8]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Cy7.5.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M-1cm-1).
-
εdye is the molar extinction coefficient of Cy7.5 at its λmax.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
| Parameter | Value | Reference |
| Cy7.5 λmax (Absorbance) | ~788 nm | [11] |
| Cy7.5 λmax (Emission) | ~808 nm | [11] |
| Cy7.5 Molar Extinction Coefficient (εdye) | ~223,000 M-1cm-1 | [11] |
| Correction Factor (CF280) for Cy7.5 | ~0.03 - 0.05 (experimentally determine for each dye lot) | [7][12] |
| Molar Extinction Coefficient of IgG (εprotein) | ~210,000 M-1cm-1 |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Antibody Conjugation
The following diagram illustrates the step-by-step process of conjugating an antibody with this compound.
References
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HER2-directed antibodies, affibodies and nanobodies as drug-delivery vehicles in breast cancer with a specific focus on radioimmunotherapy and radioimmunoimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Spectrum [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]
- 10. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Cy7.5 Maleimide Labeling of Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescently labeled peptides are indispensable tools in a wide array of research and drug development applications, including in vivo imaging, fluorescence microscopy, and various bioassays. The cyanine dye, Cy7.5, with its excitation and emission maxima in the NIR spectrum (~788 nm and ~808 nm, respectively), offers deep tissue penetration and minimal background autofluorescence, making it an ideal choice for such applications.
This document provides detailed application notes and protocols for the specific labeling of cysteine residues in peptides with Cy7.5 maleimide. The maleimide functional group exhibits high selectivity for the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond under mild reaction conditions. This specific conjugation strategy ensures precise control over the labeling site, preserving the peptide's biological activity.
This guide will cover the principles of the labeling reaction, detailed experimental protocols, methods for purification and characterization of the conjugate, and a troubleshooting guide to address common challenges.
Principle of the Reaction
The labeling of a cysteine-containing peptide with this compound proceeds via a Michael addition reaction. The nucleophilic thiol group of the cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[1] At this pH, the thiol group is sufficiently deprotonated to be reactive, while side reactions with other nucleophilic groups, such as the ε-amino group of lysine, are minimized. The resulting thioether bond is a stable covalent linkage.
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Data Presentation
The efficiency of the labeling reaction and the properties of the resulting conjugate can be influenced by various factors. The following tables summarize typical quantitative data obtained from the labeling of peptides with this compound.
Table 1: Reaction Conditions and Labeling Efficiency
| Parameter | Recommended Condition | Expected Labeling Efficiency | Reference |
| pH | 6.5 - 7.5 | High | [1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | |
| Reaction Time | 2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | |
| This compound:Peptide Molar Ratio | 10:1 to 20:1 | High | |
| Peptide Concentration | 1-10 mg/mL | Higher concentration can improve efficiency. | [2] |
Table 2: Properties of Cy7.5-Peptide Conjugates
| Property | Typical Value | Method of Determination |
| Dye-to-Peptide Ratio | 1:1 (for single cysteine peptides) | UV-Vis Spectroscopy, Mass Spectrometry |
| Purity | >95% | RP-HPLC |
| Excitation Maximum (λex) | ~788 nm | Fluorescence Spectroscopy |
| Emission Maximum (λem) | ~808 nm | Fluorescence Spectroscopy |
| Extinction Coefficient (at λmax) | ~223,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Quantum Yield | Variable, dependent on peptide and environment | Fluorimetry |
| Storage Stability | Stable for ≥ 24 months at -20°C in the dark (as solid) | Long-term stability studies |
Experimental Protocols
Materials and Equipment
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer (e.g., HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
-
Spectrophotometer
-
Fluorometer
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Lyophilizer
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Peptide_Prep -> Labeling; Dye_Prep -> Labeling; Labeling -> Purification; Purification -> Characterization; Characterization -> Storage; } dot
Protocol 1: Peptide and Dye Preparation
-
Peptide Solution:
-
Accurately weigh the cysteine-containing peptide.
-
Dissolve the peptide in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes. TCEP generally does not need to be removed before the labeling reaction.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW ~807 g/mol ) in approximately 124 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
Protocol 2: Labeling Reaction
-
To the prepared peptide solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye over the peptide. Add the dye solution dropwise while gently vortexing the peptide solution.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with continuous gentle mixing.
Protocol 3: Purification of the Labeled Peptide
It is crucial to remove unreacted this compound and any potential byproducts from the labeled peptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying fluorescently labeled peptides.[3][4]
-
Use a C18 column suitable for peptide separations.
-
Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the labeled peptide.
-
Monitor the elution profile using a UV detector at two wavelengths: ~220 nm for the peptide backbone and ~780 nm for the Cy7.5 dye. The peak that absorbs at both wavelengths corresponds to the labeled peptide.
-
Collect the fractions containing the purified labeled peptide and lyophilize them.
-
-
Size-Exclusion Chromatography (SEC): This method is suitable for removing unconjugated dye from larger peptides.
-
Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS or water).
-
Apply the reaction mixture to the column and elute with the equilibration buffer. The labeled peptide will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Protocol 4: Characterization of the Labeled Peptide
-
Mass Spectrometry:
-
Confirm the successful conjugation and determine the exact molecular weight of the labeled peptide using MALDI-TOF or ESI-MS. The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound minus the mass of the leaving group (if any, though in this Michael addition, there is no leaving group).
-
-
UV-Vis Spectroscopy:
-
Resuspend the lyophilized labeled peptide in a suitable buffer.
-
Measure the absorbance spectrum from 250 nm to 850 nm. You should observe a peak at ~280 nm (if the peptide contains tryptophan or tyrosine) and a characteristic peak for Cy7.5 at ~788 nm.
-
-
Determination of Dye-to-Peptide Ratio (Degree of Labeling):
-
The dye-to-peptide ratio can be calculated using the Beer-Lambert law from the absorbance measurements at 280 nm (for the peptide) and ~788 nm (for Cy7.5).
-
Formula:
-
Molar concentration of peptide = (A₂₈₀ - (A₇₈₈ × CF₂₈₀)) / ε_peptide
-
Molar concentration of dye = A₇₈₈ / ε_dye
-
Dye-to-Peptide Ratio = (Molar concentration of dye) / (Molar concentration of peptide)
-
Where:
-
A₂₈₀ and A₇₈₈ are the absorbances at 280 nm and 788 nm, respectively.
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated from the amino acid sequence).
-
ε_dye is the molar extinction coefficient of Cy7.5 at ~788 nm (~223,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (provided by the dye manufacturer).
-
-
-
Troubleshooting
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Precipitation [label="{Precipitation During Reaction | {Poor solubility of peptide or dye | High concentration of organic solvent}} | {Add organic co-solvent (e.g., DMSO) gradually | Optimize solvent percentage}}", fillcolor="#F1F3F4", fontcolor="#202124"];
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Stability and Storage
The thioether bond formed between the cysteine and the maleimide is generally stable. However, studies have shown that under certain physiological conditions, it can be susceptible to retro-Michael reaction, leading to the detachment of the label. For applications requiring high stability, especially in the presence of other thiols like glutathione, it is important to consider the linker chemistry.
For long-term storage, it is recommended to lyophilize the purified Cy7.5-labeled peptide and store it at -20°C or lower, protected from light and moisture. Under these conditions, the conjugate should be stable for at least 24 months. For short-term storage, a solution of the labeled peptide in a suitable buffer can be stored at 4°C for a few days, protected from light.
Applications
Cy7.5-labeled peptides have a broad range of applications in biomedical research and drug development, including:
-
In vivo and ex vivo fluorescence imaging: to track the biodistribution of peptides and visualize specific tissues or cells.
-
Fluorescence microscopy: for cellular localization studies of peptides.
-
Flow cytometry: for quantifying peptide binding to cells.
-
Fluorescence Resonance Energy Transfer (FRET) assays: to study peptide-protein interactions.
-
High-throughput screening: for identifying peptide-based drug candidates.
Conclusion
The labeling of cysteine residues in peptides with this compound is a robust and specific method for generating NIR fluorescent probes. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can achieve high labeling efficiencies and obtain high-purity conjugates for their specific research needs. Careful characterization of the labeled peptide is essential to ensure the quality and reliability of downstream experimental results.
References
Application Notes and Protocols: Purification of Cy7.5 Maleimide Labeled Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins and antibodies with near-infrared (NIR) fluorescent dyes, such as Cy7.5 maleimide, is a critical process in the development of targeted imaging agents and antibody-drug conjugates (ADCs). Cy7.5, with its excitation and emission maxima in the NIR spectrum, offers significant advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. The maleimide functional group allows for specific covalent attachment to free sulfhydryl (thiol) groups on proteins and antibodies, often targeting cysteine residues.
Following the labeling reaction, a crucial purification step is required to remove unconjugated dye and any protein aggregates that may have formed. Inadequate purification can lead to high background signal, inaccurate quantification, and potential in vivo toxicity. This document provides detailed protocols for the purification of this compound-labeled proteins and antibodies using common laboratory techniques and discusses critical quality control parameters to ensure the final conjugate is suitable for downstream applications.
Key Experimental Workflow
Figure 1. Workflow for labeling, purification, and quality control of Cy7.5 labeled proteins.
Data Presentation: Purification Method Comparison
The choice of purification method depends on the scale of the preparation, the specific protein or antibody, and the required final purity. The following table summarizes typical performance characteristics of common purification techniques.
| Purification Method | Principle | Typical Recovery/Yield | Purity | Scale | Key Advantages |
| Size-Exclusion Chromatography (SEC) / Desalting Columns | Separation based on molecular size.[1][2][3][4] | > 90% | High (removes free dye and small molecules) | Lab Scale (mg) | Simple, rapid, and effective for removing unconjugated dye.[1][3][5] |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with cross-flow.[6][7] | > 95% | High (removes free dye and allows buffer exchange) | Lab to Process Scale (mg to g) | Scalable, allows for simultaneous concentration and buffer exchange (diafiltration).[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[8][9][10][11][12] | Variable | Very High (can remove aggregates and isomers) | Lab to Process Scale | Offers orthogonal selectivity to SEC and can remove protein aggregates.[9][11] |
Experimental Protocols
Preparation of Protein/Antibody for Labeling
Successful labeling with this compound requires the presence of free thiol groups and the absence of interfering substances.
-
Buffer Exchange: If the protein or antibody solution contains primary amines (e.g., Tris buffer) or thiol-containing compounds (e.g., DTT), a buffer exchange into a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5) is necessary.[13][14][15] This can be achieved using desalting columns or dialysis.[13][14]
-
Protein Concentration: Adjust the protein/antibody concentration to 1-10 mg/mL.[13][15] Higher concentrations can improve labeling efficiency.
-
Reduction of Disulfides (Optional): For antibodies, inter-chain disulfide bonds can be selectively reduced to generate free thiols for labeling.[16][17]
This compound Labeling Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[13][14][15]
-
Labeling Reaction:
Purification Protocol 1: Size-Exclusion Chromatography (SEC) / Desalting Column
This method is ideal for small-scale purifications to remove excess, unconjugated this compound.
-
Materials:
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Column, PD-10 Desalting Column).
-
Elution buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
-
-
Protocol:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of elution buffer according to the manufacturer's instructions.[3][19]
-
Sample Loading: Apply the crude labeling reaction mixture to the top of the resin bed.[3][19]
-
Elution:
-
Fraction Collection: Collect the purified, colored protein fraction and discard the later-eluting fraction containing the unconjugated dye.
-
Purification Protocol 2: Tangential Flow Filtration (TFF)
TFF is suitable for larger sample volumes and allows for simultaneous purification, concentration, and buffer exchange.
-
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for antibodies.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
-
Protocol:
-
System Setup: Install the TFF cassette and flush the system with purification buffer.
-
Concentration: Load the crude labeling reaction mixture into the reservoir and concentrate the sample to a smaller volume.
-
Diafiltration (Buffer Exchange): Add diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This washes away the unconjugated dye. Perform diafiltration for 5-10 volume exchanges.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Recovery: Recover the purified and concentrated Cy7.5-labeled protein/antibody from the system.
-
Quality Control of the Purified Conjugate
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein/antibody, is a critical quality attribute.[20]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Cy7.5 (around 750 nm).[20][21]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.[21][22]
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀/A₇₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7.5 at ~750 nm.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
An optimal DOL is typically between 2 and 8 for antibodies to avoid fluorescence quenching or loss of biological activity.[][24]
-
-
Protein Concentration Measurement: The concentration of the final purified conjugate can be determined using standard protein quantification methods such as BCA or by measuring absorbance at 280 nm (with correction for dye absorbance).[25][26] Fluorescence-based protein quantification assays are also available.[27]
-
Purity Assessment: The purity of the conjugate and the presence of aggregates can be assessed by SEC-HPLC.[4] The chromatogram should show a major peak corresponding to the monomeric labeled protein/antibody with minimal high molecular weight aggregates.
Storage of Labeled Proteins and Antibodies
Proper storage is essential to maintain the stability and functionality of the Cy7.5-labeled conjugate.
-
Short-term Storage: Store at 4°C for up to one month, protected from light.[16][28]
-
Long-term Storage: For storage longer than one month, aliquot the conjugate into single-use vials and store at -20°C or -80°C.[28][29] Avoid repeated freeze-thaw cycles.[28][30][31] The addition of a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freezing.[29][30]
-
Important Considerations:
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 5. youtube.com [youtube.com]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. Optimizing TFF And SPTFF For High-Concentration mAb Formulations [bioprocessonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. biotium.com [biotium.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 24. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 27. Two Methods to Measure Protein Concentration by Fluorescence|News & Events|Hangzhou Allsheng Instruments [allsheng.com]
- 28. Antibodies Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. docs.abcam.com [docs.abcam.com]
- 30. sysy.com [sysy.com]
- 31. Antibodies in Practice General Information [sigmaaldrich.com]
- 32. Antibody Storage and Antibody Shelf Life [labome.com]
Application Notes and Protocols for Cy7.5 Maleimide in Small Animal In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications in small animal models. This document outlines detailed protocols for conjugating this compound to biomolecules, subsequent in vivo imaging procedures, and includes quantitative data for experimental planning.
Introduction to this compound for In Vivo Imaging
This compound is a thiol-reactive fluorescent dye that is an invaluable tool for non-invasive in vivo imaging. Its fluorescence emission in the near-infrared (NIR) window (approximately 750-900 nm) allows for deep tissue penetration and a high signal-to-background ratio due to reduced light absorption and scattering by biological tissues.[1] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[2] This targeted conjugation makes this compound ideal for labeling antibodies, antibody fragments, and other targeting moieties for applications in cancer research, drug delivery, and biodistribution studies.[1][3][4] Both sulfonated and non-sulfonated versions are available, with the sulfonated form offering increased hydrophilicity.[5][6]
Key Applications
-
Tumor Imaging and Cancer Research: Labeled antibodies or nanoparticles can be used to target and visualize tumors, enabling the study of tumor growth, metastasis, and therapeutic response.[1]
-
Biodistribution Studies: Track the accumulation, distribution, and clearance of drugs, nanoparticles, or biologics within various organs and tissues over time.[1][5]
-
Sentinel Lymph Node Mapping: Identify the initial lymph nodes to which cancer cells may have spread from a primary tumor.[1]
-
Inflammation Imaging: Monitor the recruitment of labeled cells or antibodies to sites of inflammation.[7]
Data Presentation: Quantitative Parameters for Experimentation
The following tables summarize key quantitative data for the successful application of this compound in in vivo imaging experiments.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Excitation Maximum | ~788 nm | [3] |
| Emission Maximum | ~808 nm | [3] |
| Reactive Group | Maleimide | [3][5] |
| Reactivity | Thiol groups (e.g., cysteine residues) | [2] |
| Storage (Dry) | -20°C in the dark for up to 24 months | [3][4] |
| Transportation | Room temperature for up to 3 weeks | [3][5] |
Table 2: Recommended Parameters for Antibody Conjugation
| Parameter | Recommended Value | Notes | Reference |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | [8] |
| Buffer | PBS, Tris, or HEPES (pH 7.0-7.5) | Avoid buffers containing thiols. | [9] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | Starting point for optimization. | [9][10] |
| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | Protect from light during incubation. | [9] |
| Degree of Labeling (DOL) | 1.5 - 3 for optimal in vivo performance | Higher DOL can affect antibody function and clearance. | [7] |
Table 3: Typical Parameters for Small Animal In Vivo Imaging
| Parameter | Recommended Value | Notes | Reference |
| Animal Model | SPF BALB/c nude mice | Common for tumor xenograft models. | [2] |
| Probe Administration | Intravenous (tail vein) injection | [2] | |
| Injection Volume | 200 µL | Can be adjusted based on animal weight and probe concentration. | [2] |
| Imaging Time Points | 1, 4, 24, 48, and 72 hours post-injection | Optimal window depends on the probe's pharmacokinetics. | [1] |
| Excitation Filter | ~745 nm | [1] | |
| Emission Filter | ~780 nm | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5 (degassed)
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Antibody Solution:
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~788 nm).
-
-
Storage:
Protocol 2: In Vivo Imaging of a Tumor-Bearing Mouse
This protocol describes a typical workflow for in vivo fluorescence imaging in a small animal model.
Materials:
-
Tumor-bearing mouse model
-
Cy7.5-labeled antibody (or other probe)
-
Sterile PBS or saline for injection
-
In vivo imaging system equipped for NIR fluorescence
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration:
-
In Vivo Imaging:
-
Acquire a baseline image of the mouse before injecting the probe to assess autofluorescence.[1]
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), anesthetize the mouse and place it in the imaging chamber.[1]
-
Set the imaging system parameters, including the appropriate excitation (~745 nm) and emission (~780 nm) filters for Cy7.5.[1]
-
Acquire whole-body images.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to clear blood from the organs.[1]
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.[1]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify the biodistribution of the probe.[1]
-
-
Data Analysis:
Visualizations
Figure 1: Thiol-Maleimide Conjugation Reaction.
Figure 2: Experimental Workflow for In Vivo Imaging.
Figure 3: Biodistribution of a Labeled Probe.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. apexbt.com [apexbt.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 7. 小動物の In Vivo イメージング(SAIVI™)、近赤外用蛍光色素とコンジュゲート | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Flow Cytometry Analysis with Cy7.5 Maleimide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry, including deep tissue penetration and minimal background autofluorescence.[1] When conjugated with a maleimide functional group, Cy7.5 becomes a powerful tool for labeling biomolecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and antibodies.[2] This application note provides detailed protocols for the conjugation of Cy7.5 maleimide to antibodies and subsequent analysis of cell surface thiols using flow cytometry.
Maleimide chemistry provides a highly specific method for labeling proteins by reacting with thiol groups to form stable thioether bonds.[2] This specific reactivity makes this compound an excellent choice for targeted labeling, minimizing non-specific binding and ensuring a high signal-to-noise ratio in flow cytometry applications.[2][3]
Key Applications
-
Quantification of Cell Surface Thiols: Direct labeling of free thiols on the surface of viable cells to study cellular redox status and oxidative stress.[4][5][6][7]
-
Antibody Labeling: Covalent conjugation of Cy7.5 to thiol-containing antibodies for use in multicolor flow cytometry panels.[8][9]
-
In Vivo Imaging: The near-infrared properties of Cy7.5 make it suitable for in vivo imaging applications with deep tissue penetration.[1][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Cy7.5 Spectral Properties | ||
| Excitation Maximum | ~788 nm | [1] |
| Emission Maximum | ~808 nm | [1] |
| Stokes Shift | ~20 nm | [1] |
| Recommended Antibody Labeling Conditions | ||
| Protein Concentration | 2-10 mg/mL | [8][9][11] |
| Buffer pH | 7.0 - 7.5 | [2][12] |
| Molar Excess of Dye to Protein | 10-20x | [12][13] |
| Flow Cytometry Settings | ||
| Excitation Laser | Red laser (e.g., 633 nm, 635 nm, or similar) | [14] |
| Emission Filter | Appropriate for Cy7.5 emission (e.g., 780/60 nm bandpass filter) |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the steps for covalently labeling an antibody with this compound. It is crucial to start with a purified antibody solution free of carrier proteins like BSA.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Phosphate Buffer, pH 7.2
Procedure:
-
Antibody Preparation:
-
Reduction of Antibody Disulfide Bonds (if necessary):
-
If the antibody does not have free thiols, it will be necessary to reduce disulfide bonds.
-
Prepare a fresh solution of 1 M DTT in distilled water.[9]
-
Add DTT to the antibody solution to a final concentration of 20 mM.[9]
-
Incubate for 30 minutes at room temperature.[9]
-
Remove excess DTT using a desalting column pre-equilibrated with reaction buffer.[9][13]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:
-
A_max = Absorbance at the wavelength maximum of Cy7.5
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Cy7.5 at its absorbance maximum
-
CF = Correction factor (A_280 of free dye / A_max of free dye)[11]
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the application) and store at -20°C.[11]
-
Protocol 2: Flow Cytometry Analysis of Cell Surface Thiols
This protocol describes the staining of viable cells with a this compound-conjugated antibody to detect and quantify cell surface thiols.
Materials:
-
Cy7.5-conjugated antibody
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Viability dye (optional, but recommended)
-
Fc block (optional, to reduce non-specific binding)[17]
-
Flow cytometer with appropriate laser and filters for Cy7.5 detection
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
Staining:
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Viability Staining (Optional):
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Acquire the samples on a flow cytometer equipped with a red laser for excitation and an appropriate emission filter for Cy7.5.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
If a viability dye was used, gate on the live cell population.
-
Analyze the fluorescence intensity of the Cy7.5 signal in the target cell population.
-
Mandatory Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Workflow for cell staining and flow cytometry analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low/No Signal | Insufficient antibody concentration. | Perform antibody titration to determine the optimal concentration. | [19] |
| Low target expression. | Confirm target expression using an alternative method (e.g., Western Blot). | [19] | |
| Tandem dye degradation. | Protect the antibody from light and store it properly. | [19] | |
| Inefficient conjugation. | Optimize the molar ratio of dye to protein and ensure the antibody has free thiols. | [9][12] | |
| High Background | Antibody concentration is too high. | Reduce the antibody concentration. | [17][19] |
| Non-specific binding. | Include an Fc blocking step and increase the number of wash steps. | [17][18][19] | |
| Dead cells are present. | Use a viability dye to exclude dead cells from the analysis. | [17][19] | |
| High Variability | Inconsistent staining protocol. | Standardize all steps of the staining procedure, including incubation times and temperatures. | [19] |
| Instrument settings are not optimal. | Ensure correct laser and filter combination is used and PMT voltages are optimized. | [17][19] |
References
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. biotium.com [biotium.com]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte surface thiol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using flow cytometry to detect and measure intracellular thiol redox status in viable T cells from heterogeneous populations -ORCA [orca.cardiff.ac.uk]
- 7. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. interchim.fr [interchim.fr]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Oligonucleotides with Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of thiol-modified oligonucleotides with Cy7.5 maleimide. Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with an absorbance maximum around 788 nm and an emission maximum around 808 nm.[1] Its spectral properties fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized, making it an ideal probe for in vivo imaging applications.[1] Maleimide chemistry is a widely used bioconjugation method that facilitates the specific and efficient covalent linkage of a maleimide-functionalized dye to a thiol group, such as that introduced onto an oligonucleotide. This process forms a stable thioether bond, ensuring the integrity of the labeled oligonucleotide for downstream applications.[2]
Properly labeled oligonucleotides are critical tools in various research and therapeutic areas, including in vivo tracking of antisense oligonucleotides, siRNA, and aptamers, as well as in diagnostic assays.[3][4] This guide offers a comprehensive overview of the labeling procedure, purification of the conjugate, and quantification of the labeling efficiency.
Key Applications of Cy7.5 Labeled Oligonucleotides
Cy7.5-labeled oligonucleotides are particularly valuable for applications requiring deep tissue penetration and low background fluorescence.[1]
-
In Vivo Imaging: Tracking the biodistribution, target engagement, and pharmacokinetics of oligonucleotide-based therapeutics in small animal models.[5]
-
Cancer Research: Targeting and visualizing tumors by labeling oligonucleotides that bind to cancer-specific markers or modulate oncogenic pathways.[6]
-
Antisense Oligonucleotide (ASO) and siRNA Studies: Monitoring the delivery and cellular uptake of gene-silencing therapeutics.
-
Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor in FRET pairs for studying molecular interactions and conformational changes, although less common than its use in direct imaging.[7]
Experimental Protocols
Protocol 1: Reduction of Thiol-Modified Oligonucleotide
Thiol-modified oligonucleotides can form disulfide bonds during synthesis and storage. These disulfide bonds must be reduced to free thiols to enable efficient reaction with the maleimide group. Tris(2-carboxyethyl)phosphine (TCEP) is a preferred reducing agent as it is stable, odorless, and does not need to be removed before the labeling reaction.[2]
Materials:
-
Thiol-modified oligonucleotide
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed, amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Nuclease-free water
Procedure:
-
Dissolve the thiol-modified oligonucleotide in the degassed phosphate buffer to a final concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of TCEP in nuclease-free water.
-
Add a 10-20 fold molar excess of the TCEP stock solution to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
Protocol 2: Labeling of Thiol-Oligonucleotide with this compound
This protocol outlines the conjugation of the reduced thiol-oligonucleotide with this compound. The reaction is performed in an amine-free buffer at a pH range of 6.5-7.5 to ensure the specific reaction between the thiol and maleimide groups.[2]
Materials:
-
Reduced thiol-modified oligonucleotide solution (from Protocol 1)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Degassed, amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
Procedure:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution. Protect the solution from light.
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced oligonucleotide solution.[2] The optimal molar ratio may need to be determined empirically.[8]
-
Mix the reaction solution thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light. Longer incubation times at 4°C are recommended for sensitive biomolecules.[2]
Protocol 3: Purification of Cy7.5-Labeled Oligonucleotide
Purification is a critical step to remove unreacted this compound and unlabeled oligonucleotides, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[9][10]
Materials:
-
Crude labeling reaction mixture
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[9]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Nuclease-free water
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Dilute the reaction mixture with Mobile Phase A before injection.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 0-100% B over 30 minutes).[10]
-
Monitor the elution profile at 260 nm (for oligonucleotide) and ~788 nm (for Cy7.5).[10]
-
The unlabeled oligonucleotide will elute first, followed by the Cy7.5-labeled oligonucleotide. Free Cy7.5 dye will typically elute last due to its hydrophobicity.
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to remove the volatile buffer and solvent.
-
Re-dissolve the purified, labeled oligonucleotide in a suitable nuclease-free buffer for storage.
Data Presentation
Table 1: Spectral Properties of Cy7.5
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~788 nm | [1] |
| Maximum Emission Wavelength (λem) | ~808 nm | [1] |
| Molar Extinction Coefficient (at λmax) | ~223,000 cm⁻¹M⁻¹ | [11] |
| Quantum Yield | High | [1] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale | Reference |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizes maleimide hydrolysis and reaction with amines. | [2] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C for sensitive biomolecules; Room temperature for faster kinetics. | [2] |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | To allow the reaction to proceed to completion. | [2] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the dye drives the reaction to completion. | [2] |
| Buffer | Phosphate, HEPES | Amine-free buffers are essential to prevent side reactions with the maleimide. | [2] |
Table 3: Typical Yields for Post-Synthesis Oligonucleotide Conjugation
| Oligonucleotide Synthesis Scale | Typical Yield (nmols) |
| 50 nmol | 2 |
| 200 nmol | 5 |
| 1 µmol | 16 |
| 2 µmol | 30 |
| 5 µmol | 75 |
| 10 µmol | 150 |
| Data adapted from a representative supplier for post-synthesis NHS ester and maleimide conjugations. Yields can vary based on oligonucleotide sequence, length, and purification method.[11] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Caption: Mechanism of a Cy7.5-labeled ASO targeting Bcl-2 mRNA to induce apoptosis.
References
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Improved Cellular Delivery of Antisense Oligonucleotide for miRNA-21 Imaging In Vivo Using Cell-Penetrating Peptide-Based Nanoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mz-at.de [mz-at.de]
- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Cy7.5 maleimide
Welcome to the technical support center for Cy7.5 maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues such as low labeling efficiency.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common challenge in bioconjugation. The following flowchart provides a step-by-step guide to diagnose and resolve potential issues in your this compound labeling workflow.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for the reaction between a maleimide and a thiol is between 7.0 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group.[3] As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to lower labeling efficiency.[3][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[3]
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[5][6][7][8] Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds.
Q3: Which reducing agent should I use, TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a thiol-free reducing agent and does not need to be removed before adding the maleimide dye.[1][6] Dithiothreitol (DTT) can also be used, but since it contains thiol groups, any excess DTT must be removed after reduction (e.g., by a desalting column) to prevent it from reacting with the this compound.[2][6]
Q4: How should I prepare and store the this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM.[1][7] It is crucial to use a dry solvent as maleimides are susceptible to hydrolysis in aqueous solutions.[4] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[1][7][9] For best results, it is always recommended to use a freshly prepared dye solution.[1]
Q5: What molar ratio of this compound to my protein should I use?
A common starting point is a 10:1 to 20:1 molar excess of the maleimide dye to the protein.[1][3][7] However, the optimal ratio can depend on the number of available cysteine residues and the specific protein. It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific application.[3]
Q6: What are the ideal incubation conditions for the labeling reaction?
The reaction is typically carried out at room temperature for 2 hours or overnight at 2-8°C, protected from light.[1][7] The choice between these conditions may depend on the stability of your protein. The reaction should be performed in a degassed, thiol-free buffer to prevent re-oxidation of the sulfhydryl groups.[1][5]
Q7: How can I remove the unreacted this compound after the labeling reaction?
Unreacted dye can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25, PD-10, or Zeba™ Spin desalting columns).[3] Dialysis is another option, particularly for water-soluble maleimides.[5]
Q8: How do I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.[10] You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (around 750 nm). The following formula is used:
DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF)) × εdye]
Where:
-
Amax is the absorbance at the dye's maximum wavelength.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of Cy7.5 at its Amax (approximately 199,000 cm-1M-1).[11]
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
Quantitative Data Summary
The efficiency of maleimide labeling is influenced by several factors. The table below summarizes key reaction parameters and their typical ranges for optimal conjugation.
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis.[1][2][3] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | A starting point for optimization; may need adjustment based on the protein.[1][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[5][8] |
| Reducing Agent (TCEP) | 10 - 100-fold molar excess over protein | Ensures complete reduction of disulfide bonds.[1][7] |
| Incubation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures may be suitable for sensitive proteins.[1][7] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prevents hydrolysis of the maleimide group before the reaction.[1][4] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[3][6]
-
Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in the reaction buffer.[3]
-
Add TCEP to Protein: Add the TCEP stock solution to your protein solution to achieve a final 10- to 100-fold molar excess of TCEP over the protein.[1][7]
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature.[3][5]
-
Proceed to Labeling: The reduced protein is now ready for immediate use in the labeling reaction. TCEP does not need to be removed.[6]
Protocol 2: Labeling of Reduced Protein with this compound
This protocol outlines the conjugation of this compound to a reduced protein.
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][7]
-
Add Dye to Protein: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10:1 to 20:1 dye to protein).[1][7]
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[1][7]
-
Purify the Conjugate: Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Determine Degree of Labeling: Analyze the labeled protein by measuring its absorbance at 280 nm and ~750 nm to calculate the DOL as described in the FAQ section.
Protocol 3: Quantification of Maleimide Groups
This protocol can be used to determine the concentration of reactive maleimide groups in your stock solution, ensuring its quality.
-
Materials:
-
Maleimide-containing sample
-
Glutathione (GSH)
-
4,4'-dithiodipyridine (DTDP)
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.2
-
Spectrophotometer
-
-
Procedure:
-
Prepare a standard curve of GSH in the Assay Buffer.
-
React a known concentration of your maleimide sample with a known excess of GSH in the Assay Buffer for 30 minutes at room temperature.[3]
-
Add DTDP solution to the reaction mixture and to the GSH standards.
-
Measure the absorbance at 324 nm.[3]
-
Calculate the amount of unreacted GSH in your sample by comparing its absorbance to the standard curve. The difference between the initial amount of GSH and the unreacted GSH corresponds to the amount of reactive maleimide.[3]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
Technical Support Center: Cy7.5 Maleimide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to Cy7.5 maleimide conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound conjugate aggregation?
Aggregation of this compound conjugates is a frequent issue that can arise from several factors throughout the conjugation, purification, and storage process. The primary causes include:
-
Hydrophobic Interactions and π-π Stacking: The planar aromatic structure of cyanine dyes like Cy7.5 promotes self-assembly through π-π stacking, leading to the formation of aggregates.[1][2] This intrinsic property is a major contributor to aggregation, especially in aqueous environments.
-
High Protein Concentration: Elevated concentrations of the protein or antibody during the conjugation reaction or storage can increase the likelihood of intermolecular interactions and aggregation.[3][4]
-
Suboptimal pH Conditions: The pH of the reaction and storage buffers is critical. While the maleimide-thiol reaction is most efficient at a pH of 6.5-7.5, deviations from the optimal pH range for protein stability can lead to denaturation and subsequent aggregation.[4][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing conjugate solutions can induce stress on the protein structure, leading to unfolding and aggregation.[3][6] Phosphate-buffered saline (PBS) is particularly unsuitable for cryostorage as it can cause a significant drop in pH upon freezing.[6]
-
Inadequate Storage Conditions: Improper storage, such as storing at 4°C for extended periods or exposure to light, can lead to conjugate instability and aggregation.[7][8] Fluorophore-conjugated antibodies should be protected from light to prevent photobleaching and potential degradation.[7]
-
Presence of Impurities: Impurities in the protein or antibody preparation can compete with the conjugation reaction and contribute to aggregation. A protein purity of >95% is recommended.[4]
Q2: How can I prevent aggregation during the conjugation reaction?
Preventing aggregation starts with optimizing the conjugation protocol. Here are key parameters to control:
-
Optimize Reaction Conditions: Carefully control the protein concentration, dye-to-protein molar ratio, temperature, and reaction time.
-
Buffer Selection: Use a degassed buffer at a pH of 7.0-7.5, such as PBS, Tris, or HEPES, to facilitate the thiol-maleimide reaction while maintaining protein integrity.[5][9] Avoid buffers containing thiol compounds like DTT unless they are intentionally used for disulfide bond reduction and subsequently removed.[5]
-
Gentle Mixing: Avoid vigorous stirring or vortexing. Instead, use gentle end-over-end rotation for mixing to minimize physical stress on the protein.[3]
-
Dye Solubility: Ensure the this compound dye is fully dissolved in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the dye solution dropwise to the protein solution while gently mixing.[10]
Below is a table summarizing recommended starting conditions for your conjugation reaction.
| Parameter | Recommended Range | Rationale |
| Protein Purity | > 95% | Minimizes competing reactions and potential sources of aggregation.[4] |
| Buffer pH | 6.5 - 7.5 | Ensures specific and efficient reaction of the maleimide group with thiols.[4] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can help minimize protein-protein interactions that lead to aggregation.[3] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the dye ensures efficient labeling, but a very high excess should be avoided as it can induce aggregation.[5][9] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can enhance protein stability and reduce the risk of aggregation.[3] |
| Reaction Time | 2 hours to overnight | The optimal time should be determined empirically to achieve sufficient labeling without excessive aggregation.[5] |
Q3: What are the best practices for storing this compound conjugates to maintain their stability?
Proper storage is crucial for the long-term stability of your conjugates.
-
Storage Temperature: For long-term storage, it is recommended to store the conjugate at -80°C.[3] For short-term storage (up to a week), 2-8°C is acceptable.[9]
-
Cryoprotectants: If you plan to freeze your conjugate, add cryoprotectants such as glycerol (at a final concentration of 50%) or sucrose to prevent aggregation during freeze-thaw cycles.[3][7]
-
Avoid PBS for Freezing: Do not use phosphate-buffered saline (PBS) for long-term storage at freezing temperatures, as freezing can cause a significant drop in pH, leading to protein aggregation.[6] A histidine-sucrose buffer is a better alternative for cryostorage.[6]
-
Stabilizing Additives: Consider adding stabilizing agents such as bovine serum albumin (BSA) at 5-10 mg/mL to prevent denaturation and non-specific binding.[9] To inhibit microbial growth, 0.01-0.03% sodium azide can be added.[9]
-
Light Protection: Cyanine dyes are sensitive to light. Always store your conjugates in light-protected vials or tubes (e.g., amber tubes or tubes wrapped in aluminum foil).[7][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the conjugate into single-use volumes before freezing.[7]
| Storage Condition | Recommendation | Rationale |
| Short-Term Storage | 2-8°C for up to 1 week, protected from light.[9] | Minimizes immediate degradation and aggregation. |
| Long-Term Storage | -80°C with 50% glycerol or other cryoprotectants.[3][7] | Prevents aggregation caused by freeze-thaw cycles and maintains long-term stability. |
| Storage Buffer | Avoid PBS for freezing; consider histidine-sucrose buffer.[6] | Prevents a drop in pH upon freezing that can induce aggregation. |
| Additives | 5-10 mg/mL BSA and 0.01-0.03% sodium azide.[9] | Stabilizes the conjugate and prevents microbial contamination. |
Q4: How can I remove aggregates from my this compound conjugate preparation?
If aggregation has already occurred, several purification techniques can be employed to separate the monomeric conjugate from aggregates.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating molecules based on their size. SEC can efficiently separate monomeric conjugates from larger aggregates.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be effective in removing aggregates, which may have different charge properties than the monomeric conjugate.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since aggregates often expose more hydrophobic regions than monomers, HIC is a powerful tool for their removal.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound conjugation.
Experimental Protocols
Protocol 1: this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 1x PBS, 100 mM Tris, or 100 mM HEPES, pH 7.0-7.5, degassed.[9]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[9]
-
Purification column (e.g., Sephadex G-25) for removing excess dye.[13]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[9]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[9] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[5] Add the dye solution dropwise while gently stirring or rotating the protein solution.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 2-8°C.[5][9]
-
-
Purification:
-
Remove the unreacted this compound and any small molecule byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[13]
-
Collect the fractions containing the purified conjugate. The conjugate will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).
-
Protocol 2: Removal of Aggregates Using Size-Exclusion Chromatography (SEC)
Materials:
-
Aggregated this compound conjugate solution
-
Size-Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the SEC running buffer at a flow rate recommended by the column manufacturer.
-
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Run the chromatography with the SEC running buffer at a constant flow rate.
-
Monitor the elution profile using the UV detector at 280 nm (for protein) and ~750 nm (for Cy7.5).
-
-
Fraction Collection:
-
Collect fractions as the components elute from the column. Aggregates, being larger, will elute first, followed by the monomeric conjugate, and finally any smaller molecules.
-
Analyze the collected fractions (e.g., by SDS-PAGE or analytical SEC) to identify those containing the pure monomeric conjugate.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified monomeric conjugate.
-
If necessary, concentrate the purified conjugate using an appropriate method, such as centrifugal ultrafiltration.
-
References
- 1. spie.org [spie.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. precisionantibody.com [precisionantibody.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Cy7.5 Maleimide Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and other critical parameters for successful Cy7.5 maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction with a thiol-containing molecule?
The optimal pH range for a thiol-selective maleimide conjugation reaction is between 6.5 and 7.5.[1][2] Within this window, the reaction with thiol groups is highly efficient and chemoselective. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1][2]
Q2: What happens if the pH is too high (above 7.5)?
Above pH 7.5, the selectivity of the maleimide for thiols is reduced, and it will start to react competitively with primary amines, such as the side chain of lysine residues.[1] This can lead to non-specific labeling of your target molecule. Additionally, the maleimide group is more susceptible to hydrolysis at higher pH, which inactivates the dye and prevents conjugation.[1][3]
Q3: What happens if the pH is too low (below 6.5)?
While the maleimide group is more stable at a lower pH, the reaction rate with thiols decreases as the pH becomes more acidic.[4] This can lead to incomplete labeling or require significantly longer reaction times.
Q4: What are suitable buffers for this reaction?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a pH between 7.0 and 7.5 are commonly used for maleimide conjugation reactions.[5][6][7][8] It is crucial to use buffers that do not contain primary or secondary amines, or thiols, as these will compete with the target molecule for reaction with the this compound.[1][9]
Q5: My protein has disulfide bonds. How does this affect the conjugation?
Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds.[6][7] If your protein's cysteine residues are involved in disulfide bridges, you will need to reduce them prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][7] DTT (dithiothreitol) can also be used, but excess DTT must be removed before adding the maleimide dye, as it contains a thiol group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | pH of the reaction buffer is outside the optimal range (6.5-7.5). | Verify the pH of your buffer and adjust it to be within the 7.0-7.5 range for optimal reactivity and selectivity.[6] |
| Maleimide dye has hydrolyzed. | Prepare fresh solutions of this compound immediately before use. Avoid storing the dye in aqueous solutions.[1][10] | |
| Insufficient free thiols on the target molecule. | If applicable, reduce disulfide bonds using TCEP.[5][7] Ensure the protein concentration is adequate (typically 1-10 mg/mL).[6][7] | |
| Presence of competing nucleophiles in the buffer. | Use a buffer free of amines (like Tris) or thiols.[1][9] | |
| Non-specific Labeling | Reaction pH is too high (above 7.5). | Lower the pH of the reaction to the 6.5-7.5 range to ensure chemoselectivity for thiols over amines.[1] |
| Precipitation of Dye or Protein | Poor solubility of the this compound or the protein conjugate. | Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][6][7] |
| Inconsistent Results | Variability in reaction conditions. | Standardize all reaction parameters, including pH, temperature, reaction time, and molar ratio of dye to protein. |
| Oxidation of thiols. | Degas buffers and handle solutions under an inert gas (e.g., nitrogen or argon) to prevent the oxidation of free thiols to disulfide bonds.[6][7] |
Experimental Protocols
Key Experiment: pH Optimization of this compound Conjugation
This protocol outlines a method to determine the optimal pH for your specific conjugation reaction.
1. Preparation of Buffers:
-
Prepare a series of buffers (e.g., phosphate buffer) at different pH values within the recommended range (e.g., 6.5, 7.0, 7.5, and 8.0).
2. Preparation of the Thiol-Containing Molecule:
-
Dissolve your protein or other thiol-containing molecule in each of the prepared buffers to a final concentration of 1-10 mg/mL.[6][7]
-
If necessary, treat the solutions with a 10-fold molar excess of TCEP to reduce disulfide bonds and incubate for 30 minutes at room temperature.[5]
3. Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
4. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to each of the protein solutions at different pH values.[6][8]
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
5. Purification of the Conjugate:
-
Remove the unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[7][9]
6. Analysis:
-
Determine the degree of labeling (DOL) for each pH condition by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of Cy7.5 (approximately 750 nm).
-
Compare the DOL across the different pH values to identify the optimal condition.
Data Presentation
Table 1: Effect of pH on the Thiol-Maleimide Reaction
| pH Value | Reaction Rate with Thiols | Reaction with Amines | Maleimide Stability (Hydrolysis) | Recommendation |
| < 6.5 | Slower | Negligible | High | Sub-optimal due to slow kinetics.[4] |
| 6.5 - 7.5 | Fast and Efficient | Minimal | Good | Optimal range for selective thiol conjugation. [1][2] |
| > 7.5 | Fast | Significant and Competitive | Decreased | Not recommended due to loss of selectivity and increased hydrolysis.[1] |
Visualizations
Caption: Experimental workflow for optimizing the pH of this compound conjugation.
Caption: Troubleshooting decision tree for low this compound conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biotium.com [biotium.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Effect of TCEP concentration on Cy7.5 maleimide labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of TCEP (tris(2-carboxyethyl)phosphine) in Cy7.5 maleimide labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of TCEP in this compound labeling?
A1: TCEP is a reducing agent used to cleave disulfide bonds (-S-S-) within proteins and peptides.[1] This process exposes the sulfhydryl or thiol groups (-SH) of cysteine residues, making them available to react with the maleimide group of the Cy7.5 dye.
Q2: Can TCEP interfere with the maleimide labeling reaction?
A2: Yes. While traditionally considered compatible, recent studies have shown that TCEP can directly react with the maleimide group.[1][2][3] This side reaction forms a stable adduct, consuming both the TCEP and the this compound, which can significantly reduce the efficiency of your labeling reaction.[1][3]
Q3: Is it necessary to remove TCEP before adding the this compound?
A3: It is highly recommended to remove excess TCEP after the reduction of disulfide bonds and before the addition of the maleimide dye.[1][4] Failure to do so can lead to lower conjugation yields.[2]
Q4: What are the potential side effects of using TCEP?
A4: Aside from its reaction with maleimides, TCEP has been reported to have other side effects. Under certain conditions, such as elevated temperatures (e.g., 90°C), TCEP can cause the conversion of cysteine residues to alanine.[5][6] It has also been noted that TCEP may be less stable in phosphate buffers.[5][6]
Troubleshooting Guide
Q1: I am observing very low or no labeling of my protein with this compound. What could be the cause?
A1: Low labeling efficiency is a common issue that can arise from several factors:
-
Interference from TCEP: As mentioned in the FAQs, residual TCEP in your reaction mixture can react with the this compound, reducing the amount of dye available to label your protein. It is crucial to remove TCEP after the reduction step.[1][4]
-
Insufficient Reduction: The disulfide bonds in your protein may not be fully reduced, meaning fewer free sulfhydryl groups are available for labeling. You may need to optimize the TCEP concentration or incubation time.
-
Dye Aggregation: Cyanine dyes, especially near-infrared dyes like Cy7.5, can aggregate in aqueous solutions, which can quench their fluorescence and reduce their reactivity.[7] Using an organic co-solvent like DMSO or DMF to dissolve the dye before adding it to the reaction can help.[8]
-
Incorrect pH: The reaction between maleimides and thiols is most efficient at a pH of 6.5-7.5.[9] While some protocols for other labeling chemistries suggest a higher pH, for maleimide reactions, it's best to stay within the neutral range.[10]
-
Hydrolysis of Maleimide: The maleimide group can hydrolyze in aqueous solutions, especially at a pH above 8, rendering it unreactive towards thiols.[4]
Q2: How can I improve the labeling efficiency of my protein?
A2: To improve your labeling efficiency, consider the following troubleshooting steps:
-
Optimize TCEP Concentration: While a 10 to 100-fold molar excess of TCEP is often recommended for reduction, the optimal concentration can vary.[8][11][12] You may need to perform a titration to find the ideal TCEP concentration for your specific protein.
-
Ensure TCEP Removal: Use a desalting column or dialysis to remove excess TCEP after the reduction step and before adding the this compound.[1][9]
-
Increase Incubation Time: If the reaction rate is slow, increasing the incubation time may help to improve the labeling yield.[6]
-
Work in an Inert Atmosphere: To prevent the re-formation of disulfide bonds after reduction, it is beneficial to perform the reduction and labeling reactions in an oxygen-free environment, for example, by using degassed buffers and flushing the reaction vessel with an inert gas like nitrogen or argon.[8][13]
Data Summary
| Parameter | Recommended Range | Notes |
| TCEP Molar Excess | 10-100x over protein | The optimal concentration should be determined empirically.[8][11][12] |
| This compound Molar Excess | 10-20x over protein | A sufficient excess ensures the reaction goes to completion.[9][11] |
| Reaction pH | 7.0 - 7.5 | Buffers such as PBS, Tris, or HEPES are suitable.[8][11] |
| Reduction Incubation Time | ~30 minutes at room temperature | This is a general guideline and may need optimization.[13] |
| Labeling Incubation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at a lower temperature can be beneficial for sensitive proteins.[9][11] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[8][14]
-
Prepare a fresh stock solution of TCEP.
-
Add a 10 to 100-fold molar excess of TCEP to the protein solution.[8][11]
-
Incubate the mixture for approximately 30 minutes at room temperature.[13]
-
To minimize re-oxidation of the sulfhydryl groups, it is advisable to work in an inert atmosphere by flushing the reaction vessel with nitrogen or argon gas.[8]
Protocol 2: this compound Labeling of Reduced Protein
-
Following the reduction step, remove the excess TCEP using a desalting column or through dialysis against a degassed reaction buffer.[1][9]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][11]
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced and purified protein solution.[9][11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][11]
-
After incubation, the labeled protein can be purified from the unreacted dye using gel filtration, dialysis, or other suitable chromatographic techniques.[8]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Desired vs. side reaction pathways in the presence of TCEP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCEP - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Cy7.5 Maleimide Hydrolysis and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Cy7.5 maleimide. It addresses the common challenge of maleimide hydrolysis through detailed FAQs, troubleshooting guides, and experimental protocols to ensure successful and reproducible bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
This compound is a near-infrared fluorescent dye equipped with a maleimide functional group. This group is designed to react specifically with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, forming a stable covalent bond.[1][2] However, the maleimide ring is susceptible to hydrolysis, a reaction where water breaks open the ring. This creates a maleic amide derivative that is no longer reactive towards thiols.[3] If hydrolysis occurs before the conjugation reaction, it deactivates the dye, leading to low or no labeling efficiency.[3]
Q2: What are the primary factors that cause maleimide hydrolysis?
The rate of maleimide hydrolysis is influenced by several factors:
-
pH: The susceptibility to hydrolysis significantly increases with a higher pH.[3] The reaction is more pronounced in neutral to alkaline conditions (pH > 7.0).[4][5]
-
Aqueous Environment: Long-term storage of maleimides in aqueous buffers is not recommended due to the high risk of hydrolysis.[3][6]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[7]
Q3: How should I store this compound to prevent premature hydrolysis?
To maintain the reactivity of this compound, proper storage is crucial. The compound should be stored as a dry powder or in a dry, water-miscible (anhydrous) solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][6][8] These stock solutions should be stored at -20°C.[3] Aqueous solutions of the maleimide should only be prepared immediately before use to minimize the risk of hydrolysis.[3]
Q4: What is the difference between pre-conjugation and post-conjugation hydrolysis?
This is a critical distinction.
-
Pre-conjugation hydrolysis (hydrolysis of the maleimide dye itself) is detrimental as it inactivates the dye, preventing it from reacting with the target thiol.[3]
-
Post-conjugation hydrolysis refers to the hydrolysis of the thiosuccinimide ring after it has formed a conjugate with the thiol. This ring-opening is actually beneficial, as it creates a more stable succinamic acid thioether product.[3][9] This stabilized conjugate is resistant to a process called the retro-Michael reaction, where the conjugate can otherwise revert, leading to loss of the dye, particularly in vivo.[10][11][12]
Q5: My conjugation efficiency is low. Could maleimide hydrolysis be the cause?
Yes, low labeling efficiency is a primary symptom of premature maleimide hydrolysis. If the maleimide has been exposed to aqueous conditions for an extended period or at an inappropriate pH before the reaction, a significant portion may have been inactivated. Other potential causes include the oxidation of your protein's free thiols into disulfide bonds, which are unreactive with maleimides.[6][13]
Q6: How can I confirm that my maleimide reagent has hydrolyzed?
The most direct way to assess hydrolysis is through analytical techniques.
-
Mass Spectrometry (MS): The hydrolyzed, ring-opened form of a maleimide conjugate will show a mass increase of +18 Da (due to the addition of a water molecule) compared to the unhydrolyzed, ring-closed conjugate.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the unreacted dye, the hydrolyzed dye, and the final conjugate, allowing for quantification of each species.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
This is the most common issue encountered during maleimide conjugation. Follow this logic to diagnose the cause.
Problem: Conjugate is Unstable and Loses Fluorescent Label Over Time
-
Possible Cause: The thiosuccinimide bond formed between this compound and the protein's cysteine is susceptible to a retro-Michael reaction.[10] This is particularly common in vivo where high concentrations of other thiols, such as glutathione, can displace the dye.[11]
-
Solution: To create a permanently stable conjugate, induce post-conjugation hydrolysis of the thiosuccinimide ring. This "locks" the linkage and makes it resistant to thiol exchange.[9][11][12] This can be achieved by incubating the purified conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours.[7] (See Protocol 2 below).
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal range for rapid and selective reaction with thiols. Minimizes both maleimide hydrolysis and side reactions with amines.[3][6][8] |
| Buffer Type | Phosphate (PBS), HEPES | These buffers are non-reactive. Avoid buffers containing primary amines (like Tris) or thiols (like DTT).[13][16] |
| Additives | 1-5 mM EDTA (Optional) | Chelates divalent metal ions that can catalyze the oxidation of free thiols.[6] |
| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds to free thiols. TCEP is stable and non-thiol-based, so it does not need to be removed before adding the maleimide.[6] |
| Solvent | Aqueous buffer (degassed) | The reaction is performed in an aqueous environment. Degassing removes oxygen, preventing re-oxidation of thiols.[6][13] |
Table 2: Influence of pH on Maleimide Reactivity
| pH Range | Reaction with Thiols (-SH) | Reaction with Amines (-NH₂) | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slower reaction rate | Negligible | Very slow | Not ideal; reaction may be incomplete. |
| 6.5 - 7.5 | Very Fast & Selective | Very slow (~1000x slower than with thiols)[3] | Slow | Optimal range for conjugation. [3][16] |
| > 7.5 | Fast | Becomes a competitive side reaction[3] | Increases significantly[3] | Not recommended; loss of selectivity and reagent. |
Experimental Protocols & Visualizations
The Chemistry: Desired Reaction vs. Undesired Hydrolysis
The success of your experiment depends on favoring the conjugation pathway over the hydrolysis pathway.
Protocol 1: General Protocol for this compound Conjugation
This protocol outlines the key steps for labeling a thiol-containing protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Dealing with poor solubility of non-sulfonated Cy7.5 maleimide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with non-sulfonated Cy7.5 maleimide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-sulfonated this compound powder will not dissolve in my aqueous reaction buffer. How can I get it into solution?
A1: Non-sulfonated cyanine dyes, including this compound, have poor aqueous solubility.[1][2][3] It is necessary to first dissolve the dye in an anhydrous organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before introducing it to your aqueous reaction mixture.[1][4][5][6]
Q2: I dissolved the this compound in DMSO, but it precipitated when I added it to my protein solution in PBS. What went wrong?
A2: Precipitation upon addition to an aqueous buffer is a common issue and is likely due to the low aqueous solubility of the dye and potential aggregation.[3] Here are some troubleshooting steps:
-
Co-solvent Percentage: Ensure the final concentration of the organic co-solvent in your reaction mixture is sufficient to maintain dye solubility. A final concentration of 5-20% (v/v) of DMSO or DMF is often recommended.[2] For Cy7.5, a higher percentage (around 15%) may be necessary.[5]
-
Slow Addition: Add the dye stock solution to the protein solution slowly and with gentle vortexing or stirring to facilitate mixing and prevent localized high concentrations of the dye that can lead to precipitation.
-
Temperature: Perform the reaction at room temperature or 4°C. While lower temperatures can slow down the labeling reaction, they can sometimes help to reduce aggregation.[7]
Q3: My labeling efficiency is very low. What are the potential causes?
A3: Low labeling efficiency can stem from several factors:
-
Dye Precipitation: If the dye has precipitated out of solution, it is not available to react with the protein. Visually inspect your reaction mixture for any precipitate.
-
Thiol Group Availability: The maleimide group reacts specifically with free thiol (sulfhydryl) groups on cysteine residues.[7] Ensure that the thiol groups on your protein are available and not oxidized to form disulfide bonds. You may need to reduce your protein with a reagent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.[7]
-
Incorrect pH: The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[6][7] Buffers like PBS, HEPES, or Tris at this pH range are suitable.[7] Avoid buffers containing primary amines (like Tris) if you are using an amine-reactive dye, but they are acceptable for maleimide chemistry.[8]
-
Dye:Protein Molar Ratio: A molar excess of the dye to the protein is typically required. A starting point of a 10-20 fold molar excess of dye is recommended.
Q4: After labeling, my protein-dye conjugate appears to have aggregated. How can I prevent this?
A4: Aggregation of the conjugate can be caused by the hydrophobic nature of the non-sulfonated dye.
-
Use Sulfonated Dyes: For applications where aggregation is a significant concern, consider using a sulfonated version of the this compound. The sulfonate groups increase water solubility and reduce the tendency for aggregation.[1][4][5]
-
Purification Method: Prompt purification after the labeling reaction can help to remove unreacted, aggregated dye. Size-exclusion chromatography or affinity chromatography are effective methods.[]
Q5: How should I purify my Cy7.5-labeled protein?
A5: To remove unreacted dye and other reagents, purification is essential.[]
-
Recommended Methods: Gel filtration (e.g., Sephadex G-25), affinity chromatography, and HPLC are all suitable purification methods for conjugates prepared with non-sulfonated cyanine dyes.[5][7][][10]
-
Avoid Dialysis: Dialysis is generally not recommended for removing non-sulfonated dyes because their low aqueous solubility can lead to the dye precipitating within the dialysis tubing, making its removal inefficient.[4][5]
Q6: What is the best way to store my non-sulfonated this compound stock solution?
A6: Proper storage is crucial to maintain the reactivity of the dye.
-
Temperature: Store the stock solution at -20°C.[11]
-
Light Protection: Protect the solution from light.[11]
-
Moisture Prevention: After use, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to moisture and air, which can degrade the maleimide group.[7]
Quantitative Data
Table 1: Solubility of Non-Sulfonated Cyanine Dyes in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Good, often used to prepare stock solutions of 1-10 mg/mL.[7][12] |
| Dimethylformamide (DMF) | Good, also commonly used for stock solutions.[7][12] |
| Ethanol | Soluble, with a reported solubility of approximately 5 mg/mL for Cy7.[12] |
| Dichloromethane (DCM) | Soluble.[13][14] |
| Chloroform | Soluble.[13] |
| Acetonitrile (MeCN) | Soluble.[13] |
| Water | Poor/Insoluble.[13][15] |
Experimental Protocols
Protocol 1: Preparation of Non-Sulfonated this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mg/mL.
-
Vortex the vial until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage, purge the vial with an inert gas before sealing.
Protocol 2: Labeling of Proteins with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[7]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas to minimize re-oxidation of thiols.[7]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Add the dye dropwise while gently stirring or vortexing the protein solution.
-
If precipitation occurs, more organic co-solvent can be added to the reaction mixture.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[10]
-
Load the reaction mixture onto the column.
-
Elute the protein-dye conjugate with an appropriate buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein. Unconjugated dye will elute later.
-
Collect the fractions containing the purified conjugate.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. cy5-nhs-ester.com [cy5-nhs-ester.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound Solubility: Good in organic solvents (DCM, chloroform, DMF, DMSO, MeCN, alcohols), poor in water | Acros试剂中国官网Acros官网 [dnabct.com]
- 14. interchim.fr [interchim.fr]
- 15. apexbt.com [apexbt.com]
Technical Support Center: Strategies to Improve the Stability of Cy7.5 Maleimide Conjugates
Welcome to the technical support center for Cy7.5 maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability and performance of your bioconjugates. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate appears to be unstable, showing loss of the fluorescent dye over time, especially in a biological matrix. What is the likely cause?
A: The most common cause of instability in maleimide-thiol conjugates is the reversibility of the thiosuccinimide bond formed during conjugation. This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (GSH), which is abundant in plasma.[1][2][3][4][5] This reaction re-forms the maleimide and the original thiol, allowing for "thiol exchange," where the this compound is captured by another thiol, leading to deconjugation from your target molecule.[1][2][4]
Q2: What is the difference between the instability of the maleimide-thiol linkage and the instability of the Cy7.5 dye itself?
A: These are two separate potential issues.
-
Linkage Instability: Refers to the breaking of the covalent bond between your molecule of interest (e.g., an antibody) and the this compound. This is primarily due to the retro-Michael reaction as described above.
-
Dye Instability: Refers to the degradation of the Cy7.5 fluorophore itself, leading to a loss of fluorescence (photobleaching). This can be caused by factors like exposure to intense light, oxidizing agents, or extreme pH.[6][7] The chemical structure of cyanine dyes is generally stable, but they are susceptible to photobleaching under prolonged or high-intensity light exposure.[8][9]
Q3: How can I increase the stability of the linkage between my protein and the this compound?
A: There are two primary strategies to overcome the retro-Michael reaction and enhance conjugate stability:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed (opened) after conjugation.[10][11][12] The resulting succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[10][12][13] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).
-
Transcyclization: If the thiol is on an N-terminal cysteine, an intramolecular rearrangement can occur where the N-terminal amine attacks the succinimide ring. This "transcyclization" forms a more stable six-membered thiazine ring, which is resistant to thiol exchange.[1][3][4][14][15] This stabilization can be promoted by an extended incubation time in a buffered solution.[1][4][14]
Q4: Are there more stable alternatives to traditional maleimides?
A: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these instability issues.[16][17] Examples include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups (like a basic amino group) that provide intramolecular catalysis to accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation.[5][11]
-
Disulfide Re-bridging Maleimides: Reagents like dibromomaleimides and diiodomaleimides can react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure that maintains the protein's integrity.[17][18][19][20]
Troubleshooting Guide
Problem 1: Low or no fluorescence signal after conjugation and purification.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound Reagent | The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, rendering it unreactive to thiols.[12] Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF. Avoid storing the reagent in aqueous buffers.[12][21] |
| Oxidation of Thiols | Free thiols (sulfhydryl groups) on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.[21] Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. Perform the conjugation in degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[21] |
| Suboptimal Reaction pH | The thiol-maleimide reaction is most efficient and specific at a pH of 6.5-7.5.[12][17] Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide can react with amines (e.g., lysine residues) or hydrolyze.[12][17] Verify and adjust the pH of your reaction buffer. |
Problem 2: The conjugate is initially fluorescent but loses signal during storage or in subsequent assays.
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction / Thiol Exchange | The thiosuccinimide linkage is cleaving. This is accelerated by the presence of other thiols. Implement a stabilization strategy. After conjugation, perform a controlled hydrolysis step by raising the pH to ~9.0 for a short period to open the succinimide ring.[10][13] Monitor this by LC-MS to confirm the +18 Da mass shift. Alternatively, if using an N-terminal cysteine, extend the incubation time post-conjugation to promote stabilizing transcyclization.[1][4][14] |
| Photobleaching of Cy7.5 Dye | The Cy7.5 dye is being destroyed by exposure to light. Minimize exposure of the conjugate to light during all steps (reaction, purification, storage). Store conjugates in the dark at 4°C or -20°C. When imaging, use the lowest possible excitation intensity and shortest exposure times. Consider using an anti-fade mounting medium or a reductive-oxidative buffer system (ROXS) if applicable to your experiment.[6][22] |
| Chemical Degradation of Cy7.5 Dye | The dye may be degraded by harsh chemical conditions. Avoid strong oxidizing or reducing agents (that are not part of a specific protocol) and extreme pH during storage. The polymethine chain of cyanine dyes can be susceptible to cleavage by reactive oxygen species.[23][24][25][26] |
Data Summary
The stability of the maleimide-thiol linkage is highly dependent on the strategy used post-conjugation. The following table summarizes the relative stability of different linkage types.
| Linkage Type | Susceptibility to Retro-Michael Reaction | Relative Stability | Key Feature |
| Thiosuccinimide | High | Low | The initial product of the thiol-maleimide reaction. |
| Succinamic Acid Thioether | No | High | Formed by hydrolysis (ring-opening) of the thiosuccinimide.[10][12][13] |
| Thiazine Structure | No | High | Formed by transcyclization when conjugating to an N-terminal cysteine.[1][4][14][15] |
| Re-bridged Disulfide | No | Very High | Formed using next-generation maleimides (e.g., dibromomaleimides) that link two thiols.[18][20] |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2). Buffers must be free of thiols and primary amines (e.g., Tris).[27]
-
Reduction of Disulfides (if necessary): If the protein's thiols are in disulfide bonds, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with the degassed conjugation buffer.[21][27]
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the this compound solution to the prepared protein solution.[27] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound using size exclusion chromatography (SEC) or dialysis appropriate for the protein's size.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow steps 1-5 of Protocol 1.
-
pH Adjustment: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 100 mM borate buffer).
-
Hydrolysis Incubation: Incubate the solution for 2 hours at room temperature, protected from light.
-
Monitoring (Optional but Recommended): Monitor the hydrolysis progress using LC-MS to confirm the mass shift corresponding to the addition of one water molecule (+18 Da).[27]
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the conjugate into a neutral storage buffer (e.g., PBS, pH 7.4).
Visual Guides
Caption: Instability pathway of maleimide conjugates and the stabilization route via hydrolysis.
Caption: A troubleshooting workflow for identifying sources of conjugate instability.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. d-nb.info [d-nb.info]
- 3. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. vectorlabs.com [vectorlabs.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Determining the Degree of Labeling of Cy7.5 Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to determine the Degree of Labeling (DOL) of Cy7.5 maleimide conjugates, a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins and antibodies. Accurate DOL determination is essential for reliable experimental outcomes in various applications, including in vivo imaging, flow cytometry, and immunofluorescence.
Introduction to Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein molecule.[1] An optimal DOL is crucial for maximizing the fluorescence signal without compromising the biological activity of the conjugated protein.[1][2] Too low a DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and altered protein function.[1][2] For antibodies, a DOL between 2 and 10 is generally considered ideal.[1]
Primary Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most common and accessible method for determining the DOL of fluorescently labeled proteins. The principle lies in measuring the absorbance of the conjugate at two specific wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (λmax for Cy7.5 is approximately 788 nm).[3]
A critical consideration is the need to correct for the absorbance of the dye at 280 nm, as this would otherwise lead to an overestimation of the protein concentration.[1][4] This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[1][4]
Key Parameters for this compound
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε) of Cy7.5 | 223,000 M⁻¹cm⁻¹ at ~788 nm | APExBIO[3] |
| Correction Factor (CF₂₈₀) for Cy7.5 | 0.036 | AAT Bioquest[5] |
| Molar Extinction Coefficient (ε) of Protein | Protein-dependent (e.g., IgG is ~210,000 M⁻¹cm⁻¹) | AAT Bioquest[1] |
Experimental Protocol for DOL Determination by Spectrophotometry
-
Purification of the Conjugate: It is imperative to remove all non-conjugated this compound from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[2][4]
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading at the dye's λmax between 0.1 and 1.0.
-
Absorbance Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax of Cy7.5, which is approximately 788 nm (A_max).
-
-
DOL Calculation: Use the following formulas to calculate the DOL:
-
Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (A_max * CF₂₈₀)
-
Molar Concentration of Protein ([Protein]): [Protein] = A_prot / ε_prot
-
Molar Concentration of Dye ([Dye]): [Dye] = A_max / ε_dye
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Experimental Workflow for DOL Determination
Experimental workflow for determining the Degree of Labeling (DOL).
Alternative Methods for DOL Determination
While UV-Vis spectrophotometry is widely used, other techniques can provide complementary or more precise information, especially in complex samples.
Mass Spectrometry (MS)
Mass spectrometry offers a powerful alternative for determining the DOL by directly measuring the mass of the protein before and after conjugation. The mass shift corresponds to the number of attached dye molecules.
-
Principle: The protein-dye conjugate is introduced into a mass spectrometer, and its molecular weight is determined. The difference in mass between the labeled and unlabeled protein, divided by the molecular weight of the dye, gives the DOL.
-
Advantages:
-
High accuracy and precision.
-
Can provide information on the distribution of dye molecules per protein molecule, not just the average DOL.
-
Does not require knowledge of extinction coefficients.
-
-
Disadvantages:
-
Requires access to specialized and expensive equipment (mass spectrometer).
-
Data analysis can be more complex.
-
May not be suitable for heterogeneous or impure samples.
-
Comparison of Methods
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry |
| Principle | Absorbance measurement at 280 nm and dye λmax | Direct measurement of molecular weight change |
| Accuracy | Good, but can be affected by impurities and inaccurate extinction coefficients | High |
| Information Provided | Average DOL | Average DOL and distribution of labeled species |
| Equipment | Standard laboratory spectrophotometer | Mass spectrometer (e.g., ESI-TOF, MALDI-TOF) |
| Cost | Low | High |
| Throughput | High | Lower |
| Key Requirement | Accurate extinction coefficients and correction factor | High-resolution mass spectrometer |
Logical Relationship of DOL Determination
Logical relationship between the goal, methods, inputs, and outputs of DOL determination.
Conclusion
The choice of method for determining the DOL of this compound conjugates depends on the specific requirements of the research, available resources, and the desired level of detail. UV-Vis spectrophotometry remains a practical and widely accessible method for routine DOL determination. For applications demanding higher accuracy and a more detailed characterization of the conjugate population, mass spectrometry provides a powerful, albeit more resource-intensive, alternative. Regardless of the method chosen, ensuring the complete removal of unconjugated dye is a critical prerequisite for obtaining reliable and accurate DOL values.
References
Navigating the Maze of Peptide Analysis: A Comparative Guide to Cy7.5 Maleimide in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the choice of a fluorescent label is a critical decision that significantly impacts the quality and reliability of mass spectrometry data. This guide provides an in-depth comparison of Cy7.5 maleimide, a popular near-infrared dye, with other commonly used fluorescent labels for peptide analysis. We present supporting experimental data, detailed protocols, and visual workflows to empower you to make informed decisions for your research.
The Crucial Role of Fluorescent Labeling in Peptide Mass Spectrometry
Fluorescent labeling of peptides offers a dual advantage in modern proteomics and drug development. It enables sensitive detection and quantification by fluorescence-based methods while also providing a tag for mass spectrometry (MS) analysis. The maleimide functional group specifically targets the thiol group of cysteine residues, allowing for site-specific labeling of peptides. This specificity is paramount for structural and functional studies. However, the addition of a fluorescent dye can influence the ionization efficiency, fragmentation behavior, and overall detection of the peptide in the mass spectrometer. Therefore, a careful evaluation of the chosen label is essential.
Head-to-Head Comparison: this compound vs. The Alternatives
To facilitate a clear comparison, the following table summarizes the key mass spectrometry-related properties of this compound and other popular fluorescent dyes used for peptide labeling.
| Feature | This compound | Fluorescein-5-Maleimide (FAM) | Alexa Fluor™ 488 C5 Maleimide | ATTO 488 Maleimide |
| Molecular Weight ( g/mol ) | ~950 | ~427.38 | ~643.63 | ~681.76 |
| Mass Shift upon Conjugation (Da) | ~950 | ~427.38 | ~643.63 | ~681.76 |
| Excitation/Emission Maxima (nm) | ~750 / ~773 | ~494 / ~518 | ~495 / ~519 | ~501 / ~523 |
| Common Adducts in MS | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ |
| Known Fragmentation Behavior | Susceptible to in-source decay, potential for neutral loss of the dye moiety. | Relatively stable, but can show some fragmentation of the fluorescein core. | Generally stable under typical CID conditions. | High photostability may translate to greater stability in the gas phase. |
| Relative Ionization Efficiency | Can be lower due to the large size and potential for charge localization on the dye. | Generally good ionization efficiency. | Good ionization efficiency. | Good ionization efficiency. |
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data begins with a robust experimental protocol. Below are detailed methodologies for peptide labeling and subsequent mass spectrometry analysis.
Peptide Labeling with this compound
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Reducing Agent (Optional): If the peptide may have formed disulfide bonds, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Labeling Reaction: Add a 1.5 to 2-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM.
-
Purification: Purify the labeled peptide from excess dye and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
Mass Spectrometry Analysis of Labeled Peptides
-
Sample Preparation: Lyophilize the purified labeled peptide and reconstitute it in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in water/acetonitrile).
-
Instrumentation: The analysis can be performed on various mass spectrometers, such as MALDI-TOF/TOF or ESI-QTOF, depending on the research goals.
-
MALDI-TOF Analysis:
-
Mix the labeled peptide solution 1:1 with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in reflectron positive ion mode.
-
-
ESI-MS/MS Analysis:
-
Infuse the sample directly into the ESI source or perform online separation using a nano-LC system.
-
Acquire full scan MS spectra to identify the precursor ion of the labeled peptide.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation information for sequence confirmation and localization of the label.
-
Optimize collision energy to achieve sufficient fragmentation of the peptide backbone while minimizing the fragmentation of the dye itself.
-
Visualizing the Workflow and Key Considerations
To better illustrate the experimental process and the factors influencing the outcome, the following diagrams are provided.
Concluding Remarks
The selection of a fluorescent label for peptide analysis in mass spectrometry is a multifaceted decision. This compound offers the advantage of detection in the near-infrared spectrum, which can reduce background fluorescence from biological matrices. However, its large size may impact ionization and fragmentation in the mass spectrometer. For applications where high sensitivity in mass spectrometry is paramount, smaller and more stable labels like FAM or Alexa Fluor™ 488 may be more suitable. Ultimately, the optimal choice depends on the specific requirements of the experiment, including the desired mode of detection (fluorescence and/or MS) and the instrumentation available. By carefully considering the data and protocols presented in this guide, researchers can enhance the quality and reliability of their peptide analysis workflows.
A Researcher's Guide to HPLC Purification and Analysis of Cy7.5 Maleimide Conjugates
For researchers and drug development professionals working with bioconjugates, achieving high purity and accurate characterization is paramount. When labeling proteins, antibodies, or peptides with the near-infrared fluorescent dye Cy7.5 via a maleimide linkage, High-Performance Liquid Chromatography (HPLC) emerges as a powerful tool for both purification and analysis. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental data, and offers detailed protocols to ensure reproducible results.
Purification: Achieving High Purity with HPLC
Following the conjugation reaction between a thiol-containing biomolecule and Cy7.5 maleimide, the crude product is a heterogeneous mixture containing the desired conjugate, unreacted protein, and excess free dye. Effective purification is critical to remove these impurities, which can interfere with downstream applications.
Comparison of Purification Methods
While several methods can be employed to purify the conjugate, they offer a trade-off between purity, recovery, and speed. Reverse-Phase HPLC (RP-HPLC) is often the method of choice for achieving the highest purity.
| Purification Method | Principle | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98% | 70-90% | High resolution, excellent for removing free dye and protein variants. | Can be denaturing for some proteins, lower throughput. |
| Size-Exclusion Chromatography (SEC) / FPLC | Separation based on molecular size. | 90-98% | >90% | Gentle, non-denaturing conditions, good for removing bulk free dye.[1][2] | Lower resolution, may not separate unconjugated protein from conjugate effectively.[3] |
| Desalting Columns (Gel Filtration) | Rapid buffer exchange based on size. | 85-95% | 70-95%[4] | Fast, simple, good for removing unincorporated dye.[5] | Lower purity, significant dilution of the sample. |
| Dialysis | Diffusion-based separation by size. | 85-95% | >90% | Gentle, suitable for large volumes. | Very slow, does not concentrate the sample. |
Experimental Protocol: RP-HPLC Purification
This protocol is designed to separate the Cy7.5-labeled conjugate from unconjugated protein and free Cy7.5 dye. The hydrophobic nature of the Cy7.5 dye allows for strong retention on a C18 column, enabling a clear separation.
-
System Preparation :
-
HPLC System : A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[6]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Equilibration : Equilibrate the column with 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes.
-
-
Sample Preparation :
-
Acidify the crude conjugation mixture with a final concentration of 0.1% TFA.
-
Centrifuge the sample at 10,000 x g for 5 minutes to remove any precipitated material.
-
-
Chromatographic Separation :
-
Injection : Inject the clarified sample onto the column.
-
Detection : Monitor the elution at two wavelengths: 280 nm (for protein) and 750 nm (for Cy7.5 dye).
-
Gradient Elution :
Time (minutes) % Mobile Phase B Flow Rate (mL/min) 0 20 1.0 35 70 1.0 40 95 1.0 45 95 1.0 46 20 1.0 | 55 | 20 | 1.0 |
-
-
Fraction Collection : Collect fractions corresponding to the main peak that absorbs at both 280 nm and 750 nm. This peak represents the purified Cy7.5 conjugate. The unconjugated protein will elute earlier, and the free Cy7.5 dye will elute much later.
Analysis: Characterizing the Purified Conjugate
Once purified, the Cy7.5 conjugate must be thoroughly analyzed to determine its purity, concentration, and the degree of labeling (DOL), which is the average number of dye molecules per protein.
Analytical Techniques
Several HPLC-based methods can be used for characterization. RP-HPLC is excellent for assessing purity, while Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DOL distribution.[7][8]
| Analytical Method | Principle | Information Obtained | Key Advantages |
| RP-HPLC | Separation by hydrophobicity. | Purity, presence of free dye or unconjugated protein. | High resolution, sensitive detection of impurities.[9] |
| HIC-HPLC | Separation by hydrophobicity under non-denaturing conditions. | Drug-to-Antibody Ratio (DAR) / Degree of Labeling (DOL) distribution.[10] | Resolves species with different numbers of conjugated dyes.[11] |
| SEC-HPLC | Separation by size. | Aggregation state, presence of fragments. | Non-denaturing, provides information on sample homogeneity. |
Experimental Protocol: HIC-HPLC for DOL Analysis
HIC separates molecules based on their surface hydrophobicity. Since Cy7.5 is hydrophobic, each conjugated dye molecule increases the overall hydrophobicity of the protein, allowing for the separation of species with different DOLs.[8]
-
System Preparation :
-
HPLC System : A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.
-
Column : HIC column (e.g., Butyl-NPR, 4.6 x 100 mm, 2.5 µm).[10]
-
Mobile Phase A : 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B : 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Equilibration : Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
-
Sample Preparation :
-
Dilute the purified conjugate to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation :
-
Injection : Inject the sample onto the column.
-
Detection : Monitor at 280 nm.
-
Gradient Elution :
Time (minutes) % Mobile Phase B Flow Rate (mL/min) 0 0 0.8 20 100 0.8 25 100 0.8 26 0 0.8 | 35 | 0 | 0.8 |
-
-
Data Analysis :
-
A series of peaks will be observed, with the unconjugated protein (DOL=0) eluting first, followed by species with DOL=1, DOL=2, and so on.
-
Calculate the weighted average DOL by integrating the area of each peak:
-
Average DOL = Σ (Peak Area_i * DOL_i) / Σ (Peak Area_i)
-
-
Stability of this compound Conjugates
A critical consideration for maleimide-based conjugates is the stability of the thiosuccinimide linker, which can undergo a retro-Michael reaction in the presence of thiols like glutathione in plasma, leading to drug deconjugation.[3][12] HPLC is an essential tool for monitoring the stability of the conjugate over time.
Stability Assessment Data
Incubating the conjugate in plasma or a thiol-containing buffer at 37°C and analyzing aliquots at various time points by RP-HPLC allows for the quantification of the remaining intact conjugate.
| Incubation Time | Condition | Intact Conjugate (%) | Key Observation |
| 0 hours | Human Serum | 100% | Baseline measurement. |
| 24 hours | Human Serum | ~90-95% | Minor deconjugation observed. |
| 7 days | Human Serum | ~65-85% | Significant deconjugation can occur with standard N-alkyl maleimides.[13] |
| 7 days | PBS | >98% | Conjugate is stable in the absence of competing thiols. |
Note: Stability can be significantly improved by using modified maleimides, such as N-aryl maleimides, which form more stable thioether bonds.[13]
References
- 1. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 抗体亲和色谱的脱盐和缓冲液置换 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Protein Functionality: A Guide to Functional Activity Assays After Cy7.5 Maleimide Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is an indispensable tool for a myriad of applications, from in vivo imaging to high-throughput screening. However, a critical consideration is the potential impact of the label on the protein's biological activity. This guide provides a comprehensive comparison of protein function before and after labeling with Cy7.5 maleimide, offering supporting experimental data, detailed protocols, and insightful visualizations to ensure the integrity of your research.
The selection of a fluorescent label requires a balance between achieving sufficient signal for detection and preserving the native function of the protein. Cy7.5, a near-infrared (NIR) dye, is favored for its deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups on cysteine residues, offering a degree of site-specificity in the labeling reaction.
This guide will delve into the quantitative effects of this compound labeling on protein function, comparing it with other common fluorophores, and provide the necessary protocols to perform these critical validation assays in your own laboratory.
Impact of Fluorescent Labeling on Protein Function: A Quantitative Comparison
The conjugation of any molecule to a protein has the potential to alter its structure and, consequently, its function. This can manifest as changes in binding affinity, enzymatic activity, or other biological interactions. The following tables summarize quantitative data from published studies, comparing key functional parameters of proteins before and after fluorescent labeling.
| Protein | Labeling Reagent | Degree of Labeling (DOL) | Functional Assay | Key Parameter | Unlabeled Value | Labeled Value | % Activity Retained | Reference |
| Trastuzumab | Alexa Fluor 488-maleimide | 2.5 | FcRn Binding | Retention Time (min) | 22.5 | 21.0 | ~93% | [1] |
| Antibody (Fc125) | Fluorescein isothiocyanate (FITC) | ~3 | Antigen Binding (ELISA) | Relative KD | 1 | ~1.15 | ~87% | [2] |
| VEGF165a | Tetramethylrhodamine (TMR) | 1 | Receptor Binding (NanoBRET) | KD (nM) | Not Reported | 4.4 | Not Applicable | [3] |
| Antibody (IgG) | AlexaFluor546 | High | Antigen Binding (Flow Cytometry) | KD (nM) | ~10 | ~15 | ~67% | [4] |
| Antibody (IgG) | AlexaFluor647 | High | Antigen Binding (Flow Cytometry) | KD (nM) | ~10 | ~12 | ~83% | [4] |
Experimental Protocols
To ensure the reliability of your research, it is imperative to validate the functionality of your this compound-labeled protein. Below are detailed protocols for the labeling procedure and a common functional assay.
Protocol 1: this compound Labeling of a Cysteine-Containing Protein
This protocol outlines the steps for the covalent attachment of this compound to a protein with available free sulfhydryl groups.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. Note: TCEP does not need to be removed before labeling. If using DTT, it must be removed by a desalting column prior to adding the maleimide dye.
-
Dye Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM immediately before use. Protect the solution from light.
-
Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).
Protocol 2: Receptor Binding Affinity Assay using Flow Cytometry
This protocol describes how to assess the binding affinity of a Cy7.5-labeled antibody to its target receptor on the cell surface.
Materials:
-
Cy7.5-labeled antibody
-
Unlabeled antibody (for competition)
-
Target cells expressing the receptor of interest
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in flow cytometry buffer at a concentration of 1x106 cells/mL.
-
Saturation Binding:
-
Prepare a serial dilution of the Cy7.5-labeled antibody in flow cytometry buffer.
-
Add 100 µL of each antibody dilution to 100 µL of the cell suspension in separate tubes.
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
-
Competition Binding (to determine the affinity of the unlabeled antibody):
-
Prepare a serial dilution of the unlabeled antibody.
-
Add a fixed, subsaturating concentration of the Cy7.5-labeled antibody to each tube.
-
Add 100 µL of each unlabeled antibody dilution to the corresponding tubes containing the labeled antibody and cells.
-
Follow steps 2c-2e.
-
-
Data Analysis:
-
For saturation binding, plot the MFI against the concentration of the labeled antibody and fit the data to a one-site binding model to determine the dissociation constant (KD).[5][6]
-
For competition binding, plot the MFI against the concentration of the unlabeled antibody and fit the data to a competition binding model to determine the IC50, which can then be used to calculate the Ki.
-
Visualizing the Process and Pathways
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
The EGFR signaling pathway is a common target for fluorescently labeled ligands. The following diagram illustrates the key steps in this pathway.
The development of antibody-drug conjugates (ADCs) often involves similar labeling and validation steps. The following diagram illustrates a logical workflow for ADC development.
Conclusion
References
- 1. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Ligand Binding of Fluorescent VEGF-A Isoforms that Discriminate between VEGFR2 and NRP1 in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Cy7.5 Maleimide vs. Alexa Fluor 790 for Protein Labeling in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the available options, Cy7.5 maleimide and Alexa Fluor 790 have emerged as prominent choices for their spectral properties in the NIR window, which allows for deep tissue imaging with reduced autofluorescence. This guide provides an objective comparison of these two dyes, supported by available data and detailed experimental protocols to aid in making an informed choice for your specific application.
This comparison delves into the key performance characteristics of this compound and Alexa Fluor 790, focusing on their utility in protein labeling for applications such as in vivo imaging and flow cytometry. While both dyes are engineered for high performance, subtle differences in their photophysical properties and stability can influence their suitability for particular experimental designs.
Quantitative Performance Comparison
The selection of a fluorescent label is often dictated by its spectral characteristics and quantum efficiency. The following table summarizes the key quantitative data for this compound and Alexa Fluor 790.
| Property | This compound | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~788 | ~784 |
| Emission Maximum (nm) | ~808 | ~814 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~223,000 | ~270,000 |
| Quantum Yield | ~0.10 - 0.3 | Not explicitly found for the maleimide conjugate, but Alexa Fluor dyes are generally known for high quantum yields. |
| Reactive Group | Maleimide | Maleimide |
| Reactivity | Thiol (Cysteine) | Thiol (Cysteine) |
In-Depth alysis of Performance
Brightness and Photostability:
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 790 possesses a higher molar extinction coefficient, suggesting a greater ability to absorb light. While a specific quantum yield for Alexa Fluor 790 maleimide was not found in the search results, the Alexa Fluor dye series is generally recognized for its high quantum yields and superior photostability compared to traditional cyanine dyes.[1][2][3][4] Cyanine dyes, like Cy7.5, can be susceptible to photobleaching and may exhibit self-quenching at higher degrees of labeling, where the fluorescence intensity decreases with an increasing number of dye molecules per protein.[1][2][3] Studies comparing Alexa Fluor dyes to Cy dyes have shown that Alexa Fluor conjugates are significantly more resistant to photobleaching.[1][2][3]
Labeling Efficiency and Conjugate Stability:
Experimental Protocols
Accurate and reproducible protein labeling is fundamental to the success of subsequent experiments. Below are detailed protocols for protein labeling with thiol-reactive dyes and the determination of the degree of labeling.
Protocol 1: Thiol-Reactive Labeling of Proteins with this compound or Alexa Fluor 790
This protocol outlines the steps for conjugating maleimide-activated dyes to proteins containing free thiol groups.
Materials:
-
Protein of interest (containing free cysteines) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.
-
This compound or Alexa Fluor 790 maleimide.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reducing agent (optional, e.g., TCEP or DTT).
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Reaction buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as it contains a free thiol. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Allow the vial of maleimide dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution at a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine for consistent experimental results.
Materials:
-
Labeled and purified protein conjugate.
-
Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ) (approximately 788 nm for Cy7.5 and 784 nm for Alexa Fluor 790).
-
-
Calculation:
-
The concentration of the protein is calculated using the following equation: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The degree of labeling is then calculated as: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Near-Infrared (NIR) Maleimide Dyes: Alternatives to Cy7.5 for High-Performance Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of bioconjugates for a wide range of applications, from in vitro assays to in vivo imaging. Cy7.5 maleimide has traditionally been a popular choice for labeling biomolecules at thiol residues. However, the continuous evolution of fluorophore chemistry has introduced a variety of alternatives, each with its own set of photophysical and performance characteristics. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Performance Comparison of NIR Maleimide Dyes
The ideal NIR maleimide dye should exhibit high brightness, exceptional photostability, and efficient conjugation to thiol groups on biomolecules. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability determines the dye's resistance to degradation upon exposure to light, a crucial factor for imaging applications that require prolonged or intense illumination.
Here, we compare the key photophysical properties of this compound with prominent alternatives: IRDye® 800CW maleimide, Alexa Fluor™ 790 C2 maleimide, and CF™770 maleimide.
| Feature | This compound | IRDye® 800CW Maleimide | Alexa Fluor™ 790 C2 Maleimide | CF™770 Maleimide |
| Excitation Max (nm) | ~788 | ~774 | ~784 | ~770 |
| Emission Max (nm) | ~808 | ~789 | ~814 | ~797 |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | ~223,000[1][2] | ~240,000[3] | ~270,000[4] | ~220,000[5] |
| Fluorescence Quantum Yield (Φ) | ~0.10[2] | ~0.08 (for nanocolloidal albumin conjugate)[1] | Data not readily available for maleimide | Data not readily available for maleimide |
| Photostability | Good | Excellent | Excellent | Excellent |
| Molecular Weight ( g/mol ) | ~807.46[1] | ~1191.25[3] | Data not readily available | Data not readily available |
| Solubility | Soluble in organic solvents (DMSO, DMF)[1] | Water-soluble | Good water solubility | Good water solubility |
Note: Quantum yield and photostability can be highly dependent on the local environment, including the solvent and the biomolecule to which the dye is conjugated. The provided quantum yield for IRDye® 800CW is for a specific conjugate and may differ for other conjugates. Quantitative photostability data is often not provided by manufacturers in a standardized format, hence the qualitative assessment. It is recommended to perform in-house comparisons under specific experimental conditions.
Experimental Protocols
Accurate and reproducible results in fluorescence labeling experiments rely on well-defined protocols. Below are detailed methodologies for key experiments related to the use of NIR maleimide dyes.
Protocol 1: Thiol-Maleimide Conjugation for Antibody Labeling
This protocol describes the general procedure for labeling a thiol-containing biomolecule, such as a reduced antibody, with a near-infrared maleimide dye.
Materials:
-
Antibody or other thiol-containing protein
-
NIR maleimide dye (e.g., this compound, IRDye® 800CW maleimide)
-
Reducing agent (e.g., TCEP, DTT)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Organic solvent (e.g., DMSO or DMF, anhydrous)
-
Desalting column or other purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Dye Preparation:
-
Dissolve the NIR maleimide dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the reduced and purified antibody solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye from the labeled antibody using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield of a dye can be determined relative to a standard with a known quantum yield.
Materials:
-
NIR dye-conjugate of interest
-
Standard NIR dye with known quantum yield (e.g., Indocyanine Green in DMSO)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Solvent (e.g., PBS, DMSO)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample dye-conjugate in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
This protocol provides a method for comparing the photostability of different NIR dye-conjugates.
Materials:
-
NIR dye-conjugates to be compared
-
Fluorescence microscope with a suitable filter set and a stable light source
-
Imaging software capable of time-lapse acquisition
Procedure:
-
Prepare samples of each dye-conjugate at the same concentration and in the same buffer, immobilized on a microscope slide.
-
Acquire an initial image of each sample using the same imaging parameters (e.g., exposure time, light intensity).
-
Continuously illuminate the samples with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Measure the mean fluorescence intensity of each sample at each time point.
-
Normalize the fluorescence intensity of each sample to its initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The dye with the slowest decay in fluorescence is the most photostable.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Antibody Labeling and In Vivo Imaging
The following diagram illustrates a typical workflow for labeling an antibody with a near-infrared maleimide dye and its subsequent use in preclinical in vivo tumor imaging.
Caption: Workflow for NIR-labeling of an antibody and subsequent in vivo imaging.
Signaling Pathway: EGFR Signaling in Cancer
Near-infrared labeled antibodies are frequently used to target and visualize cell surface receptors that are overexpressed in cancer, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram depicts a simplified EGFR signaling cascade, which is often dysregulated in cancer, leading to increased cell proliferation and survival.
Caption: Simplified EGFR signaling pathway in cancer.
Conclusion
While this compound remains a viable option for near-infrared fluorescence labeling, several alternatives, including IRDye® 800CW, Alexa Fluor™ 790, and CF™770 maleimides, offer compelling advantages in terms of brightness and photostability. The choice of the most suitable dye will depend on the specific requirements of the application, including the desired spectral properties, the nature of the biomolecule to be labeled, and the imaging modality to be employed. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for achieving successful and reproducible results in your research.
References
- 1. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. agilent.com [agilent.com]
A Comparative Guide to the Photostability of Cy7.5 Maleimide and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals working in fluorescence imaging, the selection of a robust and reliable fluorescent probe is paramount. In applications requiring long-term observation or intense illumination, the photostability of the chosen dye becomes a critical factor for acquiring high-quality, reproducible data. This guide provides an objective comparison of the photostability of Cy7.5 maleimide against other commonly used near-infrared (NIR) dyes, supported by a summary of available quantitative data and a detailed experimental protocol for assessing photostability.
Quantitative Photostability Comparison
The following table summarizes key photophysical and photostability parameters for Cy7.5 and other commercially available NIR dyes. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the published literature. The data presented here is compiled from various sources and should be considered as a reference for relative performance. Factors such as the solvent, concentration, and illumination power can significantly influence photostability.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability Metric | Reference(s) |
| Cyanine | Cy7.5 | ~788 | ~808 | ~0.10 | Photobleaching rate of Cy7-Ox was about half that of IR780 under NIR laser irradiation.[1] | [1] |
| Cyanine | IRDye 800CW | ~774 | ~789 | ~0.09 - 0.12 (in PBS, Water) | Radiosensitivity order: Cy7, 800CW > Cy5.5 > Cy3.[2] | [2][3] |
| Alexa Fluor | Alexa Fluor 790 | ~782 | ~804 | Not specified | Generally more photostable than Cy dyes.[4] | [4] |
| Cyanine | IRDye 700DX | ~688 | ~705 | ~0.12 (unbound in aqueous solution) | Not specified | [3] |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~0.012 - 0.13 (in Ethanol, DMSO, Water) | Half-life toward photobleaching is 2 orders of magnitude shorter than ESi5a dyes. | [3][5] |
Experimental Protocol for Photostability Measurement
This protocol outlines a standardized method for determining the photobleaching rate of NIR fluorescent dyes in solution.
1. Materials and Equipment:
-
NIR Fluorescent Dyes: this compound, Alexa Fluor 790 maleimide, IRDye 800CW maleimide, etc.
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate solvent.
-
Spectrofluorometer or Fluorescence Microscope: Equipped with a suitable NIR laser line for excitation (e.g., 785 nm) and a sensitive detector (e.g., avalanche photodiode or PMT).
-
Cuvettes or Microscope Slides/Coverslips: Quartz cuvettes for spectrofluorometer measurements or high-quality glass slides and coverslips for microscopy.
-
Neutral Density Filters: To control the intensity of the excitation light.
-
Data Acquisition and Analysis Software.
2. Sample Preparation:
-
Prepare stock solutions of each dye in dimethyl sulfoxide (DMSO) at a concentration of 1 mM.
-
Dilute the stock solutions in PBS to a final concentration of 1 µM. Ensure the final DMSO concentration is below 0.1% to minimize solvent effects.
-
For microscopy-based measurements, immobilize the dye-labeled molecules on a coverslip to prevent diffusion out of the focal plane.
3. Data Acquisition:
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of the dye being tested.
-
Set the emission detection to the emission maximum of the dye.
-
Adjust the detector gain to obtain a strong initial signal without saturation.
-
Use a consistent laser power for all measurements to ensure comparability. It is recommended to use a power density that is relevant to the intended application.
-
-
Photobleaching Experiment:
-
Place the sample in the instrument.
-
Start continuous illumination with the excitation laser.
-
Record the fluorescence intensity over time. The duration of the measurement will depend on the photostability of the dye, but a period of 10-30 minutes is often sufficient to observe significant photobleaching.
-
Acquire data at regular intervals (e.g., every 5-10 seconds).
-
4. Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time, where I is the intensity at a given time and I₀ is the initial intensity.
-
Fit the photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s) (k).
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying photobleaching mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the photostability of fluorescent dyes.
Caption: Simplified Jablonski diagram illustrating the main pathways leading to photobleaching.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Stable, Bright, and Long-Fluorescence-Lifetime Dyes for Deep-Near-Infrared Bioimaging - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Proper Disposal of Cy7.5 Maleimide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including fluorescent dyes like Cy7.5 maleimide. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Weight | 807.46 g/mol [1] |
| Excitation Maximum (λex) | 788 nm[1] |
| Emission Maximum (λem) | 808 nm[1] |
| Extinction Coefficient | 223,000 M⁻¹cm⁻¹[1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[1] |
Disposal Workflow
The proper disposal of this compound, as with any laboratory chemical, should follow a clear and logical workflow to ensure safety and compliance with institutional and regulatory standards. The following diagram illustrates the recommended decision-making process for the disposal of this compound waste.
Figure 1. Decision workflow for the proper disposal of this compound waste.
Experimental Protocols for Safe Disposal
The following step-by-step procedures are provided as a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Unused or Expired this compound (Solid)
-
Step 1: Containerization. Keep the original container of the solid this compound. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container.
-
Step 2: Labeling. Ensure the container is clearly and accurately labeled with the full chemical name ("this compound"), the quantity, and the date.
-
Step 3: Waste Stream. Designate this as solid chemical waste.
-
Step 4: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Disposal. Arrange for pickup and disposal through your institution's EHS office.
Contaminated Labware (e.g., pipette tips, microfuge tubes)
-
Step 1: Segregation. Collect all solid labware contaminated with this compound in a designated, puncture-resistant container.
-
Step 2: Labeling. Label the container clearly as "Solid Chemical Waste: this compound Contaminated Materials."
-
Step 3: Storage. Store the container in a designated hazardous waste accumulation area.
-
Step 4: Disposal. When the container is full, arrange for disposal through your institution's EHS office.
Liquid Waste (e.g., stock solutions, reaction mixtures)
-
Step 1: Collection. Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Given its solubility in organic solvents like DMSO and DMF, the container should be suitable for flammable or organic waste.
-
Step 2: Labeling. Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the date.
-
Step 3: pH Neutralization (if applicable). If the waste is acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely and without causing a reaction. Consult your institution's EHS for specific guidance.
-
Step 4: Storage. Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Step 5: Disposal. Arrange for pickup and disposal through your institution's EHS office.
Important Considerations:
-
Do Not Pour Down the Drain: Due to its chemical nature and potential environmental impact, this compound and its solutions should never be disposed of down the sink.
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other incompatible waste streams.
-
Consult Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for specific guidance on hazardous waste disposal. They can provide information on local regulations and institutional protocols. Many institutions offer hazardous waste collection services.[2][3][4]
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for everyone.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5 Maleimide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cy7.5 maleimide, a near-infrared fluorescent dye. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles of the dye powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the dye. Consult glove manufacturer's compatibility data. |
| Body Protection | A lab coat must be worn and fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is required when handling the solid compound. | Minimizes the inhalation of the fine powder. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured workflow is critical to minimize exposure and ensure accurate and reproducible experimental results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the vial in a freezer at -20°C in the dark.[1] The compound should be protected from moisture and light.[2] It is recommended to desiccate the product.[1]
-
Inventory: Log the compound in your chemical inventory system, noting the date of receipt and storage location.
Preparation for Use
-
Work Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[2] Verify that a safety shower and eye wash station are accessible and operational.[2]
-
Gather Materials: Assemble all necessary equipment and reagents before handling the compound, including PPE, microcentrifuge tubes, pipettes, and the appropriate solvent.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
Weighing and Dissolving the Compound
-
Handling the Powder: All handling of the solid this compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[2]
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance. Use appropriate weighing paper or a small, tared container.
-
Dissolving: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] It has low solubility in water.[1] Add the appropriate solvent to the vessel containing the weighed compound. Mix gently by vortexing or pipetting until the dye is fully dissolved. For long-term storage of the solution, it is not recommended; use it as soon as possible after preparation.[1]
Experimental Use
-
Labeling Reactions: this compound is a thiol-reactive dye used for labeling proteins and other molecules containing sulfhydryl groups.[1] When setting up labeling reactions, add the dye solution to your protein or sample in a controlled manner.
-
Light Sensitivity: Protect samples containing the fluorescent dye from light to avoid photobleaching.[4] This can be achieved by wrapping tubes and plates in aluminum foil.[4]
The following diagram outlines the safe handling workflow for this compound:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
